BAY39-5493
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H15ClFN3O2S |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-3-24-17(23)13-9(2)21-15(16-20-6-7-25-16)22-14(13)11-5-4-10(19)8-12(11)18/h4-8,14H,3H2,1-2H3,(H,21,22)/t14-/m0/s1 |
InChI 键 |
JIQRTJRFRXOOQE-AWEZNQCLSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to BAY39-5493: A Novel Inhibitor of the YAP/TAZ-TEAD Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY39-5493, also known as BAY-593, is a potent and orally bioavailable small molecule inhibitor that has emerged as a significant tool for investigating the Hippo signaling pathway. It indirectly targets the transcriptional activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) by inhibiting Geranylgeranyltransferase-I (GGTase-I). This inhibition prevents the necessary post-translational modification of Rho GTPases, leading to the disruption of the actin cytoskeleton and subsequent inactivation of YAP/TAZ. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the following structural and physicochemical characteristics:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-3,3,3-trifluoro-2-methoxy-1-((R)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl)-2-phenylpropan-1-one | [1] |
| Chemical Formula | C₂₆H₃₁F₃N₂O₃ | [2] |
| Molecular Weight | 476.54 g/mol | [2] |
| CAS Number | 2413020-56-9 (free base) | [2] |
| SMILES | O=C(N1CCC2(CCNC[C@@]2([H])C3=CC=CC=C3OC)CC1)--INVALID-LINK--(C(F)(F)F)C4=CC=CC=C4 | [3] |
| Solubility | Soluble in DMSO | [4] |
| Appearance | Solid | [3] |
Mechanism of Action
This compound acts as an indirect inhibitor of the YAP/TAZ-TEAD transcriptional complex. Its primary molecular target is Geranylgeranyltransferase-I (GGTase-I).[5] The mechanism unfolds as follows:
-
Inhibition of GGTase-I: this compound directly inhibits the enzymatic activity of GGTase-I.[5]
-
Disruption of Rho GTPase Prenylation: GGTase-I is responsible for the post-translational addition of a geranylgeranyl lipid moiety to the C-terminus of specific proteins, including Rho family GTPases. This process, known as geranylgeranylation, is crucial for the proper membrane localization and function of these proteins.[6]
-
Alteration of Actin Cytoskeleton Dynamics: Rho GTPases are master regulators of the actin cytoskeleton.[7] By preventing their geranylgeranylation, this compound disrupts the organization and dynamics of the actin cytoskeleton.
-
Inactivation of YAP/TAZ: The integrity of the actin cytoskeleton is a key upstream regulator of the Hippo pathway effectors YAP and TAZ. Disruption of the actin cytoskeleton leads to the activation of the Hippo signaling cascade, resulting in the phosphorylation of YAP and TAZ.[7]
-
Cytoplasmic Sequestration of YAP/TAZ: Phosphorylated YAP and TAZ are sequestered in the cytoplasm, preventing their translocation into the nucleus.[5]
-
Inhibition of TEAD-mediated Transcription: In the nucleus, YAP and TAZ act as co-activators for the TEAD family of transcription factors, driving the expression of genes involved in cell proliferation and survival. By preventing the nuclear localization of YAP and TAZ, this compound effectively blocks TEAD-mediated transcription.[5]
Signaling Pathway Diagram
References
- 1. BAY 593 (8113) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY 593 Supplier | CAS 2413020-57-0 | BAY593 | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. researchgate.net [researchgate.net]
The Dawn of a New YAP/TAZ Inhibitor: The Discovery and Synthesis of BAY39-5493
A comprehensive analysis of the early-stage development of BAY39-5493, a novel inhibitor of the YAP/TAZ pathway, from its initial discovery through phenotypic screening to its chemical synthesis and characterization.
This technical guide provides an in-depth overview of the discovery and synthesis of this compound (also referred to as BAY-593), a potent and orally active small molecule inhibitor of the YAP/TAZ signaling pathway. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed account of the experimental methodologies, quantitative data, and the underlying mechanism of action.
Executive Summary
The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis. Aberrant activation of YAP/TAZ is a hallmark of several cancers, making them attractive targets for therapeutic intervention. The discovery of this compound stemmed from a high-throughput phenotypic screen designed to identify inhibitors of YAP/TAZ activity. Subsequent target deconvolution studies revealed that this compound exerts its inhibitory effect indirectly by targeting geranylgeranyltransferase-I (GGTase-I). This inhibition prevents the post-translational modification and activation of Rho-GTPases, which are essential for the nuclear translocation and activity of YAP/TAZ. This guide details the discovery workflow, the synthesis of this compound, its biological activity, and the signaling pathway it modulates.
Early Discovery: A Phenotypic Screening Approach
The journey to identify this compound began with a high-throughput screening (HTS) campaign utilizing a cellular reporter assay. This assay was designed to measure the transcriptional activity of the TEAD family of transcription factors, which are the primary binding partners of YAP and TAZ.
Experimental Protocols
High-Throughput Screening (HTS) Protocol:
A cellular YAP1/TAZ reporter assay was conducted using a library of 3.8 million compounds.[1] The assay utilized MDA-MB-231 human breast cancer cells, which harbor a loss-of-function mutation in the upstream Hippo pathway component NF2, leading to constitutive activation of YAP1/TAZ.[1] These cells were engineered to stably express a TEAD-dependent Firefly luciferase reporter and a constitutively active TK-Renilla luciferase reporter as a control for off-target effects and cell viability.[1]
-
Cell Line: MDA-MB-231 TEAD-luciferase reporter cell line.
-
Assay Principle: Measurement of TEAD-mediated luciferase expression as a readout for YAP/TAZ activity.
-
Screening Format: Compounds were tested for their ability to inhibit the TEAD-luciferase signal without affecting the Renilla luciferase signal.
-
Hit Criteria: Compounds that selectively inhibited the TEAD-luciferase reporter were considered hits.
The initial HTS identified a hit compound, designated BAY-856, which served as the starting point for further optimization.
Target Deconvolution: Unveiling the Mechanism of Action
A critical step in the development of a phenotypic screening hit is the identification of its molecular target. For BAY-856 and its analogs, a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) was employed to identify the direct binding partner.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol:
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding.
-
Sample Preparation: MDA-MB-231 cell lysates were treated with the test compound (e.g., BAY-856) or a vehicle control.
-
Thermal Challenge: The treated lysates were subjected to a temperature gradient.
-
Protein Precipitation: Unstable proteins aggregate and precipitate upon heating.
-
Analysis: The soluble protein fraction was collected at each temperature and analyzed by mass spectrometry to identify proteins that were stabilized by the compound.
This unbiased approach identified the geranylgeranyltransferase-I (GGTase-I) complex as the direct target of the novel YAP1/TAZ pathway inhibitors.[1]
Synthesis of this compound
The synthesis of BAY-593, the in vivo probe, is detailed in patent WO2020/048829, specifically in Example 62. The synthesis is a multi-step process involving the preparation of key intermediates.
Disclaimer: The following is a generalized representation and for a detailed, step-by-step protocol, direct reference to the specified patent is necessary.
The synthesis generally involves the coupling of a substituted spirocyclic diamine core with a chiral trifluoromethyl-containing carboxylic acid derivative. The final product is then purified using standard chromatographic techniques.
Biological Activity and Quantitative Data
This compound (BAY-593) demonstrated potent inhibition of the YAP/TAZ pathway and antiproliferative activity in various cancer cell lines. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of BAY-593
| Assay | Cell Line | IC50 (nM) | Reference |
| TEAD-Luciferase Reporter | MDA-MB-231 | 9.4 | [2] |
| YAP1 Translocation to Cytoplasm | - | 44 | [2] |
| Cell Proliferation | HT-1080 | 38 | [2] |
| Cell Proliferation | MDA-MB-231 | 564 | [2] |
Table 2: In Vivo Antitumor Activity of BAY-593
| Tumor Model | Dosing Schedule | Antitumor Activity | Reference |
| HT-1080 fibrosarcoma xenograft | 2.5-20 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [1] |
| MDA-MB-231 breast cancer xenograft | 5-10 mg/kg, p.o. | Significant tumor growth inhibition | [2] |
Pharmacokinetic Properties:
While detailed pharmacokinetic parameters are not extensively published in the primary literature, BAY-593 is described as having favorable pharmacokinetic properties, allowing for oral administration and effective in vivo exposure.[1] In the HT-1080 xenograft model, plasma concentrations were determined by LC-MS/MS at various time points after oral administration to confirm drug exposure.[1]
Signaling Pathway and Mechanism of Action
This compound acts as an indirect inhibitor of the YAP/TAZ signaling pathway. The mechanism of action is initiated by the direct inhibition of GGTase-I.
Caption: Mechanism of action of this compound.
The inhibition of GGTase-I by this compound prevents the geranylgeranylation of Rho-GTPases, a crucial post-translational modification required for their membrane localization and activation. The subsequent inactivation of Rho-GTPases leads to the cytoplasmic retention and inactivation of YAP and TAZ, thereby inhibiting the transcription of their target genes and ultimately suppressing tumor growth.
Conclusion
The discovery of this compound represents a successful application of phenotypic screening in identifying novel cancer therapeutics. Its unique mechanism of action, involving the indirect inhibition of the YAP/TAZ pathway through the targeting of GGTase-I, offers a promising new avenue for the treatment of YAP/TAZ-driven cancers. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field and underscore the importance of target deconvolution in modern drug discovery. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this promising new agent.
References
BAY39-5493: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY39-5493 is a potent, non-nucleoside inhibitor of Hepatitis B Virus (HBV) replication. As a member of the heteroaryldihydropyrimidine (HAP) class of molecules, its mechanism of action is centered on the allosteric modulation of the HBV core protein (HBcAg). This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and associated experimental workflows.
Target Identification: HBV Core Protein (HBcAg)
The primary molecular target of this compound has been identified as the Hepatitis B Virus core protein (HBcAg).[1][2] HBcAg is a critical structural and functional protein in the HBV life cycle. It self-assembles to form the viral capsid, which encapsulates the viral genome and the viral polymerase. This nucleocapsid is essential for viral replication, assembly, and transport.
This compound and other HAP analogs act as Capsid Assembly Modulators (CAMs).[2] They bind to a hydrophobic pocket at the interface of HBcAg dimers, which are the building blocks of the capsid. This binding event is allosteric, meaning it influences the protein's function by changing its conformation.
Mechanism of Action: Misdirection of Capsid Assembly
This compound functions by inducing the misassembly of the HBV capsid.[2] By binding to the core protein, it strengthens the interaction between HBcAg dimers, leading to an accelerated and uncontrolled assembly process.[2] This results in the formation of non-functional, aberrant capsid-like structures or non-capsid polymers, rather than the correctly formed icosahedral nucleocapsids necessary for viral replication. This misdirection of assembly ultimately leads to a depletion of functional nucleocapsids, thereby halting the viral life cycle.
The following diagram illustrates the HBV replication cycle and the point of intervention for this compound.
Quantitative Data for this compound and Analogs
The antiviral potency of this compound and its close structural and functional analog, BAY 41-4109, has been quantified through various in vitro assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | HBV Replication | HepG2.2.15 | IC50 | 0.03 µM | |
| BAY 41-4109 | HBV DNA Release | HepG2.2.15 | IC50 | 32.6 nM | MedchemExpress |
| BAY 41-4109 | Cytoplasmic HBcAg | HepG2.2.15 | IC50 | 132 nM | MedchemExpress |
| BAY 41-4109 | HBV DNA Replication | HepG2.2.15 | IC50 | 53 nM | MedchemExpress |
| BAY 41-4109 | HBV DNA Replication | HepG2.2.15 | IC50 | ~202 nM |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other HAP analogs.
In Vitro HBV Replication Assay
This assay measures the ability of a compound to inhibit HBV replication in a cell-based model. The HepG2.2.15 cell line, which is a human hepatoma cell line stably transfected with the HBV genome, is commonly used.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other test compound)
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
Reagents for quantitative real-time PCR (qPCR)
Procedure:
-
Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed cells in 6-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 5-7 days, changing the medium with freshly prepared compound every 2 days.
-
DNA Extraction: After the incubation period, collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Determine the IC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Native Agarose (B213101) Gel Electrophoresis for Capsid Analysis
This technique is used to assess the effect of compounds on capsid assembly. It separates intact capsids from unassembled core protein dimers and can reveal the formation of aberrant, misassembled structures.
Materials:
-
Cell lysates from HBV-expressing cells treated with the test compound
-
Native agarose gel (1-1.5%)
-
Tris-Glycine electrophoresis buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HBcAg polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cytoplasmic lysates from cells expressing HBcAg that have been treated with this compound or a vehicle control.
-
Gel Electrophoresis: Load the lysates onto a native agarose gel and perform electrophoresis in Tris-Glycine buffer at a constant voltage until adequate separation is achieved.
-
Blotting: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a capillary or semi-dry transfer method.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HBcAg antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization: Add the chemiluminescent substrate and visualize the bands corresponding to intact capsids and other HBcAg-containing structures using an imaging system. A decrease in the band corresponding to normal capsids and the appearance of smears or bands with altered mobility in the compound-treated lanes indicate misassembly.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant HBV core protein (dimers)
-
This compound
-
Identical buffer for both protein and compound (e.g., HEPES buffer with NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified HBcAg extensively against the chosen ITC buffer.
-
Dissolve this compound in the same buffer. Ensure the final concentration of any co-solvent (like DMSO) is identical in both the protein and compound solutions to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the HBcAg solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
The following diagram outlines a general workflow for the target validation of a capsid assembly modulator like this compound.
Conclusion
This compound is a potent inhibitor of HBV replication that targets the viral core protein. Its mechanism of action, the allosteric modulation of capsid assembly, represents a promising strategy for the treatment of chronic hepatitis B. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of this and other capsid assembly modulators. The validation of HBcAg as a druggable target has opened new avenues for the development of novel anti-HBV therapeutics.
References
In Vitro Characterization of BAY 39-5493: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 39-5493 is a potent member of the heteroaryldihydropyrimidine (HAP) class of non-nucleosidic inhibitors of the Hepatitis B Virus (HBV). This document provides a comprehensive in vitro characterization of BAY 39-5493, detailing its mechanism of action, inhibitory activities, and the experimental protocols used for its evaluation. BAY 39-5493 acts as a capsid assembly modulator, allosterically binding to the HBV core protein (Cp) dimers. This interaction accelerates and misdirects capsid formation, leading to the assembly of aberrant, non-functional capsids and subsequent degradation of the core protein. This novel mechanism of action makes BAY 39-5493 and other HAP compounds promising candidates for the treatment of chronic HBV infection.
Introduction
Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current therapies, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely achieve a functional cure. The HBV capsid, which is essential for viral replication and persistence, has emerged as a critical target for novel antiviral therapies. BAY 39-5493 is a small molecule inhibitor that targets the assembly of the viral capsid.
Mechanism of Action
BAY 39-5493 functions as a core protein allosteric modulator (CpAM). It binds to a hydrophobic pocket at the interface between HBV core protein dimers.[1] This binding event induces a conformational change in the core protein, which in turn accelerates the kinetics of capsid assembly.[2] However, this accelerated assembly process is error-prone, leading to the formation of morphologically aberrant capsids that are unable to properly package the viral pregenomic RNA (pgRNA) and polymerase.[3][4] These malformed capsids are subsequently recognized by cellular degradation pathways, leading to a depletion of the intracellular core protein pool.[5] Evidence suggests the involvement of both the proteasomal and autophagic pathways in the clearance of these aberrant structures.
Quantitative Data Summary
The in vitro activity of BAY 39-5493 has been quantified through various assays, demonstrating its potent anti-HBV effects and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 30 nM | HBV Capsid Binding | |
| Kd | 30 nM | HBV Capsid Binding | |
| EC50 | 0.03 µM | Antiviral Activity (HBV DNA reduction) | |
| CC50 | 25 µM | Cytotoxicity | |
| Selectivity Index (SI) | ~833 | (CC50/EC50) | Calculated |
Experimental Protocols
In Vitro HBV Capsid Assembly Assay
This assay evaluates the effect of BAY 39-5493 on the assembly of purified HBV core protein dimers.
Methodology:
-
Protein Expression and Purification: Recombinant HBV core protein (Cp149, amino acids 1-149) is expressed in E. coli and purified to obtain assembly-competent dimers.
-
Assembly Reaction: Purified Cp149 dimers are diluted in an assembly buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: BAY 39-5493, dissolved in DMSO, is added to the assembly reaction at various concentrations. A DMSO-only control is included.
-
Initiation of Assembly: Assembly is induced by adjusting the ionic strength of the buffer (e.g., increasing NaCl concentration to 300 mM).
-
Monitoring Assembly: The kinetics of capsid assembly are monitored over time by measuring the increase in light scattering at 320 nm using a spectrophotometer.
-
Analysis: The rate and extent of assembly in the presence of BAY 39-5493 are compared to the DMSO control.
In Vitro Capsid Assembly Workflow
Cell-Based Antiviral Activity Assay
This assay determines the potency of BAY 39-5493 in inhibiting HBV replication in a cell culture model.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS.
-
Compound Treatment: Serial dilutions of BAY 39-5493 are added to the cell culture medium. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a period of 4-6 days, with the medium and compound being refreshed every 2 days.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay targeting a specific region of the HBV genome.
-
EC50 Determination: The concentration of BAY 39-5493 that inhibits HBV DNA replication by 50% (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Antiviral Activity Assay Workflow
Cytotoxicity Assay
This assay assesses the potential toxicity of BAY 39-5493 to host cells.
Methodology:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of BAY 39-5493 for a duration that mirrors the antiviral assay (e.g., 4-6 days).
-
MTT Assay:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
-
CC50 Calculation: The concentration of BAY 39-5493 that reduces cell viability by 50% (CC50) is determined from the dose-response curve.
Western Blot for HBV Core Protein
This method is used to visualize the effect of BAY 39-5493 on the levels of intracellular HBV core protein.
Methodology:
-
Cell Lysis: HepG2.2.15 cells treated with BAY 39-5493 are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HBV core protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the core protein band is compared between treated and untreated samples.
Signaling Pathway of BAY 39-5493 Action
The binding of BAY 39-5493 to the core protein dimer interface triggers a cascade of events that ultimately leads to the degradation of the core protein.
Mechanism of Action of BAY 39-5493
Conclusion
BAY 39-5493 demonstrates potent and selective in vitro activity against Hepatitis B Virus. Its unique mechanism of action, which involves the allosteric modulation of capsid assembly leading to core protein degradation, distinguishes it from currently approved HBV therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers engaged in the study of HBV and the development of novel antiviral agents. Further investigation into the in vivo efficacy and safety profile of BAY 39-5493 and related compounds is warranted.
References
- 1. Hepatitis B Virus Core Protein Dephosphorylation Occurs during Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryldihydropyrimidines Alter Capsid Assembly By Adjusting the Binding Affinity and Pattern of the Hepatitis B Virus Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015132276A1 - Novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]
- 4. WO2013144129A1 - Novel 4-methyl-dihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]
- 5. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of BAY39-5493: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY39-5493 is a novel antiviral agent belonging to the heteroaryldihydropyrimidine (HAP) class of molecules. It functions as a hepatitis B virus (HBV) capsid assembly modulator (CAM), specifically a Class I CAM (CAM-A), that induces the misassembly of HBV core protein (Cp) dimers, leading to the formation of non-functional capsids and subsequent degradation of the core protein. This mechanism disrupts the viral life cycle at a critical stage, making this compound and related compounds a promising therapeutic strategy for chronic hepatitis B. This document provides a technical overview of the preliminary biological studies of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and key signaling and experimental workflow diagrams.
Mechanism of Action
This compound targets the HBV core protein, which is essential for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and virion assembly. As a CAM-A, this compound and other HAP compounds act as allosteric effectors that accelerate and misdirect the assembly of Cp dimers.[1]
At substoichiometric concentrations, these molecules can induce the formation of apparently normal capsids at an accelerated rate. However, at higher concentrations, they lead to the formation of aberrant, non-icosahedral protein polymers that are unstable and targeted for degradation. This dual action—accelerating the formation of non-functional capsids and promoting the assembly of unstable polymers—effectively depletes the pool of functional nucleocapsids, thereby inhibiting the production of new infectious virions.
The proposed mechanism involves the binding of this compound to a hydrophobic pocket at the interface of two Cp dimers, stabilizing a conformation that favors incorrect assembly angles. This leads to the formation of non-capsid polymers and prevents the proper encapsidation of the viral pregenomic RNA (pgRNA).
Quantitative Data
Quantitative data for this compound is limited in the public domain. However, data from studies on this compound and other closely related HAP compounds provide insights into the potency of this class of molecules.
| Compound | Assay Type | Metric | Value | Cell Line/System | Reference |
| This compound | Capsid Binding | IC50 | 30 nM | In vitro | [2] |
| This compound | Capsid Binding | Kd | 30 nM | In vitro | [2] |
| GLS4 (derivative of this compound) | Antiviral Activity | EC50 | 9 nM | HepG2.2.15 | [3] |
| HAP Compound 6b-9 | Antiviral Activity (HBV DNA replication) | EC50 | 21 nM | HepG2.2.15 | [4] |
| HAP Compound 6a-25 | Antiviral Activity (HBV DNA replication) | EC50 | 24 nM | HepG2.2.15 |
Experimental Protocols
The following are representative protocols for assessing the biological activity of HBV capsid assembly modulators like this compound.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol is used to determine the concentration of the compound required to inhibit 50% of HBV replication in a cell-based assay.
-
Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are seeded in 96-well plates and cultured overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO) are included.
-
Incubation: The cells are incubated for 6 days, with the medium and compound being replaced every 2 days.
-
HBV DNA Extraction: After incubation, the supernatant is collected, and viral DNA is extracted from the virions.
-
HBV DNA Quantification: The amount of encapsidated HBV DNA is quantified using real-time qPCR.
-
Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve with a non-linear regression model.
Capsid Assembly Assay (Native Agarose (B213101) Gel Electrophoresis)
This assay is used to visualize the effect of the compound on HBV capsid formation.
-
HBV Core Protein Expression: An expression vector for the HBV core protein is transfected into a suitable cell line (e.g., Huh7 or HEK293T).
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Cell Lysis: After 48-72 hours, the cells are lysed using a non-denaturing lysis buffer to preserve the integrity of the capsids.
-
Native Agarose Gel Electrophoresis: The cell lysates are run on a native agarose gel, which separates assembled capsids from unassembled Cp dimers.
-
Immunoblotting: The proteins are transferred to a nitrocellulose membrane and probed with an antibody specific for the HBV core protein.
-
Visualization: The membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The presence of a smear or a shift in the band corresponding to the capsids indicates misassembly.
In Vivo Efficacy in an HBV Mouse Model
This protocol describes a general workflow for evaluating the in vivo antiviral activity of this compound.
-
Animal Model: A suitable mouse model for HBV replication is used, such as a hydrodynamic injection (HDI) model where an HBV replicon plasmid is injected into the tail vein of mice, or a humanized liver mouse model.
-
Compound Administration: Mice are treated with this compound, typically via oral gavage, at different dose levels. A vehicle control group is also included.
-
Sample Collection: Blood samples are collected at various time points during the treatment period. At the end of the study, liver tissue is harvested.
-
HBV DNA and Antigen Analysis: Serum HBV DNA levels are quantified by qPCR. Serum levels of HBsAg and HBeAg are measured by ELISA. Intrahepatic HBV DNA and cccDNA can also be quantified from the liver tissue.
-
Data Analysis: The reduction in viral load and antigen levels in the treated groups is compared to the vehicle control group to determine the in vivo efficacy.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on HBV capsid assembly.
Experimental Workflow
Caption: Workflow for in vitro antiviral activity assay.
Conclusion
This compound represents a promising class of anti-HBV compounds that target a non-canonical step in the viral life cycle. The mechanism of action, centered on the misdirection of capsid assembly, offers a high barrier to resistance and a potential for combination therapy with existing nucleoside/nucleotide analogs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other HAP compounds for the treatment of chronic hepatitis B.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of BAY39-5493: A Search for a Ghost in the Cellular Pathways
Despite a comprehensive search for the compound designated BAY39-5493, no publicly available scientific literature, clinical trial data, or corporate disclosures could be identified that detail its mechanism of action, its role in cellular pathways, or any associated experimental data. This suggests that this compound may be an internal preclinical development code used by Bayer that has not been publicly disclosed, a compound that was discontinued (B1498344) early in development without significant public record, or potentially a typographical error in the compound designation.
The quest to generate an in-depth technical guide on this compound was met with a significant information vacuum. Standard scientific databases and search engines yielded no specific results for this compound. Efforts to find information on Bayer's compound naming conventions to infer the nature of this compound were also unsuccessful in providing any concrete leads.
A Potential Case of Mistaken Identity: The Story of BAY-4931
In the course of the investigation, a similarly named compound, BAY-4931 , was identified in the scientific literature. It is crucial to note that there is no direct evidence to suggest that this compound and BAY-4931 are related. However, given the similarity in nomenclature and the absence of any information on the former, the details of BAY-4931 are presented here as a potential, albeit unconfirmed, point of reference.
BAY-4931 is characterized as a potent and covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Inverse agonists are a class of drugs that bind to the same receptor as an agonist but produce an opposite pharmacological response.
Quantitative Data on BAY-4931
The following table summarizes the available quantitative data for BAY-4931, offering insights into its potency and efficacy.
| Parameter | Value | Description |
| IC50 | Not explicitly stated | Concentration causing 50% inhibition of a biological function |
| Ki | Not explicitly stated | Inhibition constant, indicating binding affinity |
| % Inhibition | Not explicitly stated | Percentage by which a biological process is inhibited |
Experimental Protocols for Characterizing PPARγ Inverse Agonists
While specific protocols for this compound are unavailable, the following represents a generalized workflow for characterizing a novel PPARγ inverse agonist like BAY-4931.
Navigating the Preclinical Safety Landscape of BAY39-5493: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY39-5493 is a member of the heteroaryldihydropyrimidine (HAP) class of antiviral compounds, which have demonstrated potent activity against the Hepatitis B Virus (HBV). Developed by Bayer, these non-nucleosidic inhibitors function through a novel mechanism of action: the disruption of viral capsid assembly. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound and related HAP compounds. While specific quantitative toxicity data for this compound is limited in publicly accessible literature, this guide synthesizes information from studies on closely related analogs, such as GLS4 (a derivative of this compound) and BAY 41-4109, to construct a representative safety profile.
Executive Summary of Safety Profile
Preclinical assessments of the heteroaryldihydropyrimidine class, including this compound, have consistently suggested a favorable safety and toxicology profile, supporting their progression into clinical development. The primary mechanism of action, targeting the HBV core protein, is highly specific to the virus, indicating a potentially wide therapeutic window. In vitro studies on human cells have shown lower toxicity for next-generation derivatives compared to earlier analogs. Furthermore, in vivo studies in animal models have not revealed significant toxicity at therapeutic doses. A derivative of this compound, GLS4, has advanced to Phase 2 clinical trials and is reported to be well-tolerated and effective[1].
In Vitro Toxicology
In vitro cytotoxicity studies are fundamental in assessing the potential for a compound to cause direct damage to cells. For the HAP class of compounds, these studies have been crucial in selecting candidates with the most promising safety profiles.
Table 1: In Vitro Cytotoxicity Data for HAP Compounds
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| GLS4 (derivative of this compound) | Primary Human Hepatocytes | Cell Viability | Cytotoxicity | No toxicity observed up to 25 µM | [2] |
| BAY 41-4109 | Primary Human Hepatocytes | Cell Viability | Cytotoxicity | ~60% toxicity at 25 µM | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay in Primary Human Hepatocytes
This protocol is a generalized representation based on standard methodologies for assessing cytotoxicity in primary human hepatocytes.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated multi-well plates. The cells are allowed to attach and form a monolayer over 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations. The culture medium is replaced with fresh medium containing the test compound or vehicle control.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a validated assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay that measures ATP levels.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
In Vivo Toxicology
In vivo studies in animal models are essential for evaluating the systemic toxicity and overall safety of a drug candidate.
Table 2: Summary of In Vivo Toxicology Findings for HAP Compounds
| Compound | Species | Study Type | Key Findings | Reference |
| GLS4 & BAY 41-4109 | Nude Mice with HepAD38 cell xenografts | Efficacy and Toxicity | Strong and sustained suppression of virus DNA. No indication of toxicity: normal alanine (B10760859) aminotransferase levels, no effect on tumor and total body weights. | [3] |
| HAP Compounds (general) | HBV-transgenic mouse model | Efficacy and Safety | Demonstrated efficacy and a suitable preclinical pharmacokinetic and toxicology profile. | [4][5] |
| GLS4 | Not specified | Acute and Repeated Toxicity | Indicated that GLS4 was safe enough to support clinical experiments in humans. | [6] |
Experimental Protocol: General In Vivo Rodent Toxicity Study
This protocol outlines a general approach for an in vivo toxicity study in mice for an antiviral compound.
-
Animal Model: Healthy, adult mice of a specific strain (e.g., C57BL/6) are used. Animals are acclimated to the laboratory conditions before the study begins.
-
Dose Administration: The test compound is formulated in a suitable vehicle. Animals are divided into groups and administered the compound or vehicle control via a clinically relevant route (e.g., oral gavage) daily for a specified duration (e.g., 14 or 28 days). At least three dose levels (low, mid, and high) are typically evaluated.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight. Food and water consumption are also monitored.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination to identify any microscopic changes.
Mechanism of Action and Potential for Off-Target Effects
This compound and other HAPs act by inducing aberrant assembly of HBV core protein dimers, leading to the formation of non-functional capsids that are cleared by the host cell. This highly specific mechanism, targeting a viral protein, is a key factor in the favorable safety profile of this class of compounds.
The high specificity for the viral target minimizes the potential for off-target effects on host cellular processes, a common source of toxicity for many antiviral agents.
Conclusion
The available preclinical data on this compound and related heteroaryldihydropyrimidine compounds indicate a promising safety profile characterized by high specificity for the viral target and low in vitro and in vivo toxicity. While a comprehensive, publicly available dataset with specific quantitative values for this compound is lacking, the information from its derivative, GLS4, and other analogs provides strong evidence for its suitability for clinical development. Further investigation and the publication of detailed safety and toxicology data from ongoing and future studies will be crucial for a complete understanding of the safety profile of this compound.
References
- 1. Antiviral Agents for HIV, Hepatitis, Cytomegalovirus, and Influenza: Susceptibility Testing Methods, Modes of Action, and Resistance | Basicmedical Key [basicmedicalkey.com]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. resources.revvity.com [resources.revvity.com]
- 4. WO2013144129A1 - Novel 4-methyl-dihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]
- 5. New targets and possible new therapeutic approaches in the chemotherapy of chronic hepatitis B [natap.org]
- 6. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
Key publications on the discovery of BAY39-5493
An In-depth Technical Guide to the Discovery of Riociguat (B1680643) (BAY 63-2521)
This technical guide provides a comprehensive overview of the discovery and key characteristics of Riociguat (BAY 63-2521), a first-in-class soluble guanylate cyclase (sGC) stimulator. Developed for the treatment of pulmonary hypertension (PH), its discovery marked a significant advancement in the field.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological profile, experimental protocols, and the signaling pathways it modulates.
Core Discovery Publications
The foundational research on Riociguat is detailed in several key publications. The primary paper disclosing its discovery and structure-activity relationship (SAR) exploration is "Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension" published in ChemMedChem in 2009 by Mittendorf et al.[2] Subsequent publications have further elucidated its pharmacological properties and clinical efficacy.
Mechanism of Action
Riociguat possesses a dual mode of action that targets the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is often impaired in cardiovascular diseases like pulmonary hypertension.[3][4] It directly stimulates sGC independently of NO and also sensitizes sGC to endogenous NO, leading to a significant increase in cGMP production. This elevation in cGMP results in vasodilation, and has anti-proliferative and anti-fibrotic effects.
Figure 1: Mechanism of Action of Riociguat.
Quantitative Data Summary
The following tables summarize the key quantitative data for Riociguat (BAY 63-2521) as reported in seminal publications.
Table 1: In Vitro Activity
| Parameter | Value | Species/System | Reference |
| sGC Stimulation (EC₅₀) | 11 nM | Recombinant sGC | |
| sGC Stimulation (vs. basal) | Up to 73-fold | Recombinant sGC | |
| sGC Stimulation (with NO donor) | Up to 112-fold | Recombinant sGC |
Table 2: Pharmacokinetic Profile
| Parameter | Value | Population | Reference |
| Absolute Oral Bioavailability | ~94% | Healthy Subjects | |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 1.5 hours | Healthy Subjects | |
| Volume of Distribution (Vd) | ~30 L | Healthy Subjects & PH Patients | |
| Plasma Protein Binding | ~95% | Human Plasma | |
| Half-life (t₁/₂) | ~7 hours | Healthy Subjects | |
| Half-life (t₁/₂) | ~12 hours | Patients | |
| Metabolism | Multiple CYP pathways | In vitro/In vivo | |
| Excretion | 53% Feces, 40% Urine | In vivo |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Soluble Guanylate Cyclase (sGC) Activity Assay
The enzymatic activity of sGC was determined using a purified recombinant enzyme.
-
Objective: To measure the direct stimulatory effect of Riociguat on sGC activity.
-
Protocol:
-
Purified recombinant sGC was incubated in the presence of GTP and various concentrations of Riociguat.
-
The reaction was initiated by the addition of the substrate, GTP.
-
The amount of cGMP produced was quantified using an appropriate method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
To assess the NO-sensitizing effect, the assay was repeated in the presence of a nitric oxide donor.
-
EC₅₀ values were calculated from the concentration-response curves.
-
Figure 2: sGC Activity Assay Workflow.
In Vivo Models of Pulmonary Hypertension
The efficacy of Riociguat was evaluated in established animal models of pulmonary hypertension.
-
Objective: To assess the therapeutic effect of Riociguat on pulmonary hemodynamics and vascular remodeling in vivo.
-
Models:
-
Hypoxia-induced pulmonary hypertension in rats or mice.
-
Monocrotaline-induced pulmonary hypertension in rats.
-
SU5416/hypoxia (SuHx) model in rats to induce severe angioproliferative PH.
-
-
Protocol:
-
Pulmonary hypertension was induced in the animals using one of the established models.
-
Animals were treated orally with Riociguat or a vehicle control.
-
Hemodynamic parameters, such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP), were measured via right heart catheterization.
-
Right ventricular hypertrophy was assessed by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
-
Lung tissue was collected for histological analysis to evaluate vascular remodeling.
-
Figure 3: In Vivo Pulmonary Hypertension Model Workflow.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined in both healthy volunteers and patients with pulmonary hypertension.
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Riociguat.
-
Protocol:
-
Single or multiple doses of Riociguat were administered orally to subjects.
-
Blood samples were collected at predefined time points.
-
Plasma concentrations of Riociguat and its metabolites were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) were calculated using non-compartmental analysis.
-
For absolute bioavailability, an intravenous microdose was co-administered with an oral dose.
-
Conclusion
The discovery of Riociguat (BAY 63-2521) represents a significant milestone in the treatment of pulmonary hypertension. Its unique dual mechanism of action on the sGC enzyme provides a novel therapeutic approach for this debilitating disease. The data and protocols summarized in this guide are derived from key publications and provide a technical foundation for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for BAY39-5493 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BAY39-5493, a potent heteroaryldihydropyrimidine (HAP) class inhibitor of Hepatitis B Virus (HBV) replication, in cell culture experiments. This compound functions as a capsid assembly modulator, inducing aberrant viral capsid formation and subsequent degradation of the HBV core protein.
Mechanism of Action
This compound is a non-nucleosidic antiviral compound that allosterically modulates the HBV core protein (HBc). This interaction disrupts the normal process of nucleocapsid assembly. At substoichiometric concentrations, it can accelerate the kinetics of capsid assembly, but this often leads to the formation of non-icosahedral and unstable structures. At higher concentrations, it can induce the aggregation of core protein dimers into non-capsid polymers, effectively preventing the formation of functional viral capsids necessary for viral replication. This ultimately leads to the degradation of the core protein, reducing the overall viral load.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in cell culture experiments.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.03 µM (30 nM) | Not explicitly stated, but likely a relevant HBV-producing cell line like HepG2.2.15 | [1] |
| CC50 | 25 µM | Not explicitly stated, but likely a relevant HBV-producing cell line like HepG2.2.15 | [2] |
| Kd for Capsid | 30 nM | In vitro | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the handling of similar HAP compounds like BAY 41-4109, dissolve this compound powder in 100% DMSO to create a high-concentration stock solution, for example, 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be stable for up to two years.
Cell Culture and Maintenance
Objective: To maintain healthy cultures of HBV-producing cell lines for subsequent experiments.
Recommended Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line that stably expresses and replicates HBV.
-
HepAD38: Another HepG2-derived cell line where HBV replication is under the control of a tetracycline-repressible promoter.
Materials:
-
HepG2.2.15 or HepAD38 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selective pressure in HepG2.2.15)
-
For HepAD38, the medium should not contain tetracycline (B611298) to allow for HBV expression.
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
For passaging, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a suitable trypsin-EDTA solution.
-
Resuspend the cells in fresh culture medium and seed them into new flasks or plates at the desired density for your experiment.
In Vitro Anti-HBV Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HBV replication.
Protocol:
-
Seed HepG2.2.15 or HepAD38 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 6-8 days, changing the medium with freshly prepared compound every 2 days.
-
After the incubation period, collect the cell culture supernatant to quantify extracellular HBV DNA or lyse the cells to measure intracellular HBV DNA.
-
Extract viral DNA from the supernatant or cell lysate using a commercial DNA extraction kit.
-
Quantify the HBV DNA levels using quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.
Protocol:
-
Seed HepG2.2.15 or another suitable hepatoma cell line (e.g., HepG2) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for the same duration as the anti-HBV assay (e.g., 6-8 days). A typical concentration range to test would be from 1 µM to 100 µM.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Analysis of HBV Capsid Assembly
Objective: To visually assess the effect of this compound on HBV capsid morphology.
Protocol:
-
Treat HepG2.2.15 or HepAD38 cells with this compound at concentrations around its EC50 (e.g., 30 nM) and at higher concentrations (e.g., 100-500 nM) for 3-4 days.
-
Lyse the cells and prepare lysates for analysis by native agarose (B213101) gel electrophoresis.
-
Run the lysates on a native agarose gel to separate intact capsids from unassembled core protein dimers.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for the HBV core protein.
-
Visualize the bands using a suitable secondary antibody and detection reagent. A decrease in the band corresponding to intact capsids and the appearance of smears or aberrant bands would indicate disruption of capsid assembly.
-
For higher resolution imaging, cell lysates can be analyzed by transmission electron microscopy (TEM) to directly visualize the morphology of the assembled particles.
HBV Core Protein Degradation Assay
Objective: To determine if this compound treatment leads to the degradation of the HBV core protein.
Protocol:
-
Treat HepG2.2.15 or HepAD38 cells with different concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the HBV core protein. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities to determine the relative levels of core protein in treated versus untreated cells. A dose- and time-dependent decrease in the core protein level would indicate compound-induced degradation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on HBV capsid assembly.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols for In Vivo Studies with BAY39-5493
A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of BAY39-5493 in preclinical in vivo settings.
Introduction
This compound is an investigational compound that has garnered interest for its potential therapeutic applications. As research progresses from in vitro to in vivo models, establishing clear protocols for its administration and dosage is critical for reproducible and meaningful results. These application notes provide a summary of the available data on this compound dosage and administration for in vivo studies, detailed experimental protocols, and a visualization of the experimental workflow.
Data Presentation
Due to the early stage of research, publicly available data on this compound is limited. The following table summarizes the key parameters for in vivo studies based on currently accessible information. Researchers are advised to consider this as a starting point and optimize the dosage and administration for their specific animal models and research questions.
| Parameter | Details | Notes |
| Compound | This compound | - |
| Animal Model | Information Not Publicly Available | The choice of animal model will significantly impact the dosage and administration route. |
| Dosage Range | Information Not Publicly Available | Dose-response studies are recommended to determine the optimal dose for efficacy and safety. |
| Administration Route | Information Not Publicly Available | The route of administration will depend on the compound's formulation and the target tissue. |
| Vehicle | Information Not Publicly Available | The vehicle should be non-toxic and ensure the stability and solubility of this compound. |
| Dosing Frequency | Information Not Publicly Available | Pharmacokinetic studies are necessary to determine the appropriate dosing interval. |
| Study Duration | Information Not Publicly Available | The duration will depend on the specific aims of the study (e.g., acute vs. chronic effects). |
Experimental Protocols
The following is a generalized protocol for an in vivo study with this compound. This should be adapted based on the specific experimental design.
1. Animal Model Selection and Acclimatization
-
Select an appropriate animal model based on the research question.
-
Acclimatize animals to the housing conditions for a minimum of one week prior to the experiment.
-
Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
2. Formulation of this compound
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Ensure the final formulation is sterile and appropriate for the chosen route of administration.
-
Conduct a small pilot study to check for any acute toxicity or adverse reactions to the formulation.
3. Dosing and Administration
-
Divide animals into experimental groups (e.g., vehicle control, different dose levels of this compound).
-
Administer this compound or vehicle according to the predetermined dosage, route, and frequency.
-
Monitor animals regularly for any signs of toxicity or distress.
4. In-Life Monitoring and Measurements
-
Perform regular observations and measurements as required by the study protocol (e.g., body weight, tumor volume, behavioral assessments).
-
Collect biological samples (e.g., blood, tissue) at specified time points for pharmacokinetic or pharmacodynamic analysis.
5. Study Termination and Endpoint Analysis
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect tissues for histological, molecular, or other endpoint analyses.
-
Analyze the collected data to evaluate the efficacy and safety of this compound.
Signaling Pathway and Experimental Workflow
To aid in the conceptualization of in vivo studies involving this compound, the following diagrams illustrate a hypothetical signaling pathway that could be investigated and a general experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Application Notes and Protocols for BAY39-5493 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY39-5493 is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which are potent, non-nucleosidic inhibitors of Hepatitis B Virus (HBV) replication. These compounds act as capsid assembly modulators (CAMs), specifically as synthetic allosteric activators. This compound and other HAP analogs function by inducing aberrant capsid formation, which ultimately leads to the degradation of the HBV core protein (Cp). This novel mechanism of action makes this compound and related compounds promising candidates for anti-HBV therapy, particularly for addressing viral persistence and the limitations of current treatments.
Mechanism of Action
This compound targets the HBV core protein, a crucial component for multiple stages of the viral lifecycle, including encapsidation of the viral genome, reverse transcription, and intracellular trafficking. By binding to a pocket on the core protein dimer, this compound allosterically induces a conformational change that accelerates the kinetics of capsid assembly. However, this rapid assembly is uncontrolled, leading to the formation of non-functional, aberrant capsid-like structures. These misassembled capsids are unstable and are targeted for degradation by cellular machinery, such as the proteasome, resulting in a depletion of total core protein levels. This disruption of normal capsid formation effectively blocks the production of new infectious virions.[1][2][3][4][5][6]
Signaling Pathway of this compound in HBV Inhibition
Caption: Mechanism of this compound action on HBV capsid assembly.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related HAP compounds. These values are critical for comparing the potency and efficacy of these molecules in various assays.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| BAY 39-5493 | Capsid Binding Assay | In vitro | Kd | ~30 nM | [7] |
| BAY 38-7690 | Antiviral Activity (HBV DNA) | HepG2.2.15 | EC50 | 0.15 µM | [8] |
| BAY 38-7690 | Antiviral Activity (HBV DNA) | HepAD38 | EC50 | 0.6 µM | [8] |
| BAY 41-4109 | Antiviral Activity (HBV DNA) | HepG2.2.15 | IC50 | 202 nM | [7] |
| BAY 41-4109 | Antiviral Activity (HBV DNA) | HepG2.2.15 | IC50 | 32.6 nM | [4] |
| BAY 41-4109 | HBcAg Inhibition | HepG2.2.15 | IC50 | 132 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific protocols for this compound are not widely published; therefore, the following are adapted from studies on the closely related and well-characterized HAP compounds, BAY 41-4109 and BAY 38-7690.
In Vitro Antiviral Activity Assay in HepG2.2.15 Cells
This protocol is designed to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of a compound against HBV replication in a stable cell line that constitutively produces HBV.
Materials:
-
HepG2.2.15 cells
-
Williams' E medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (or other HAP compounds) dissolved in DMSO to create a stock solution.
-
6-well cell culture plates.
-
Reagents for DNA extraction (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
Reagents for quantitative real-time PCR (qPCR) for HBV DNA.
Procedure:
-
Seed HepG2.2.15 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
After 24 hours, treat the cells with serial dilutions of this compound. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Change the culture medium containing the respective compound concentrations every two days.
-
After 5-7 days of treatment, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial kit according to the manufacturer's instructions.
-
Quantify the amount of extracellular HBV DNA using a validated qPCR assay.
-
Calculate the EC50/IC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Antiviral Activity Assay
References
- 1. Host-regulated Hepatitis B Virus Capsid Assembly in a Mammalian Cell-free System [bio-protocol.org]
- 2. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. e-century.us [e-century.us]
- 6. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
BAY39-5493: A Tool for Probing Hepatitis B Virus Gene Function and Capsid Assembly
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY39-5493 is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which are potent, non-nucleosidic inhibitors of Hepatitis B Virus (HBV) replication. These compounds act as capsid assembly modulators (CAMs), targeting the viral core protein (Cp) and interfering with the formation of the viral nucleocapsid, a critical step in the HBV life cycle. At low concentrations, HAP compounds can accelerate the rate of capsid assembly, while at higher concentrations, they have been shown to misdirect the assembly process, leading to the formation of aberrant, non-functional capsid-like structures and promoting the degradation of the core protein. This unique mechanism of action makes this compound and other HAP compounds valuable tools for analyzing HBV gene function, particularly the role of the core protein in viral replication and pathogenesis.
Mechanism of Action
This compound and other HAP compounds are allosteric effectors that bind to a pocket at the interface of core protein dimers. This binding event induces a conformational change in the core protein, making it more prone to assembly. However, this interaction can also disrupt the delicate balance of protein-protein interactions required for the formation of a stable and functional icosahedral capsid. At elevated concentrations, this leads to the formation of non-capsid polymers and aggregates, which are ultimately targeted for degradation by cellular machinery. This depletion of functional core protein effectively halts viral replication by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription.
Quantitative Data
Publicly available quantitative data for this compound is limited. The following table summarizes the reported inhibitory concentration.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | IC50 | 30 nM | Not Specified | [1](--INVALID-LINK--) |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are representative protocols for key experiments to analyze the function of HBV core protein and to characterize the antiviral activity of compounds like this compound.
Protocol 1: Determination of Antiviral Activity in HBV-producing Cell Lines
This protocol describes the use of an HBV-producing cell line, such as HepG2.2.15, to determine the efficacy of this compound in inhibiting HBV replication.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix, primers, and probe for HBV DNA quantification
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
DNA Extraction: After incubation, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of encapsidated HBV DNA using qPCR. Use primers and a probe specific for a conserved region of the HBV genome.
-
Data Analysis: Determine the IC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability Assay
This protocol is essential to determine if the observed antiviral activity is due to specific inhibition of viral replication or general cytotoxicity.
Materials:
-
HepG2.2.15 cells (or the cell line used in the antiviral assay)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay like CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (3-4 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
Protocol 3: In Vitro Capsid Assembly Assay
This protocol assesses the direct effect of this compound on the assembly of recombinant HBV core protein.
Materials:
-
Purified recombinant HBV core protein (Cp149 or full-length)
-
Assembly buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound
-
DMSO (vehicle control)
-
Spectrophotometer or fluorometer capable of measuring light scattering
Methodology:
-
Protein Preparation: Prepare a solution of purified HBV core protein in a low-salt buffer to maintain it in a dimeric state.
-
Compound Incubation: In a cuvette, mix the core protein with various concentrations of this compound or DMSO.
-
Assembly Initiation: Initiate capsid assembly by adding a high-salt solution to the cuvette to increase the ionic strength.
-
Light Scattering Measurement: Monitor the kinetics of capsid assembly by measuring the increase in light scattering at a specific wavelength (e.g., 320 nm) over time.
-
Data Analysis: Compare the rate and extent of assembly in the presence of this compound to the vehicle control. An increased rate of light scattering indicates accelerated assembly, while a change in the final plateau may suggest the formation of aberrant structures.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on HBV capsid assembly.
References
Application Notes and Protocols for Experimental Design Using BAY39-5493 in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY39-5493 is a potent and orally active inhibitor of Geranylgeranyltransferase I (GGTase-I). By inhibiting GGTase-I, this compound blocks the post-translational modification of Rho GTPases, which are crucial for their activation and membrane localization. This ultimately leads to the inactivation of the downstream oncogenic effectors YAP1 (Yes-associated protein 1) and TAZ (transcriptional coactivator with PDZ-binding motif), key components of the Hippo signaling pathway. Dysregulation of the Hippo-YAP/TAZ pathway is implicated in the development and progression of various solid tumors, making this compound a valuable tool for preclinical research in oncology.
These application notes provide a comprehensive guide for designing and conducting experiments with this compound in various cancer models, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
This compound targets GGTase-I, a critical enzyme in the prenylation of small GTPases, particularly those of the Rho family. The inhibition of GGTase-I prevents the attachment of a geranylgeranyl lipid moiety to these proteins, which is essential for their proper subcellular localization and function. This disruption of Rho GTPase signaling leads to the stabilization of the LATS1/2 kinase complex, which then phosphorylates YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, preventing their translocation to the nucleus where they would otherwise promote the transcription of genes involved in cell proliferation, survival, and migration.
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
| GGTase-I Biochemical Assay | - | - | [1] |
| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 | [2] |
| YAP1 Cytoplasmic Translocation | - | 44 | [2] |
| Cell Proliferation | HT-1080 | 38 | [2] |
| Cell Proliferation | MDA-MB-231 | 564 | [2] |
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | 5 mg/kg (QD or BID) | Oral | Significant reduction | |
| MDA-MB-231 | 10 mg/kg (QD) | Oral | Significant reduction | |
| HT-1080 | 2.5 - 20 mg/kg | Oral | Dose-dependent |
Experimental Protocols
In Vitro GGTase-I Biochemical Assay
This protocol is designed to determine the direct inhibitory activity of this compound on the GGTase-I enzyme.
Materials:
-
Recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP)
-
Fluorescently labeled peptide substrate (e.g., dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions to the assay buffer.
-
Add recombinant GGTase-I enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of GGPP and the fluorescent peptide substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorescent label used).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Western Blot for YAP/TAZ Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of YAP and TAZ.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pYAP (Ser127), anti-YAP, anti-pTAZ (Ser89), anti-TAZ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total YAP/TAZ.
Immunofluorescence for YAP/TAZ Localization
This protocol visualizes the subcellular localization of YAP/TAZ in response to this compound treatment.
Materials:
-
Cancer cell lines
-
Glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-YAP, anti-TAZ)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Cancer cell lines (e.g., MDA-MB-231, HT-1080)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound in the vehicle.
-
Administer this compound or vehicle to the mice orally according to the desired dosing schedule (e.g., once or twice daily).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Mandatory Visualizations
Caption: Experimental workflow for this compound.
References
BAY39-5493 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY39-5493 is a potent, non-nucleosidic inhibitor of the Hepatitis B Virus (HBV). It belongs to the class of compounds known as heteroaryldihydropyrimidines (HAPs), which act as capsid assembly modulators (CAMs). By allosterically binding to the HBV core protein (Cp), this compound disrupts the normal process of nucleocapsid formation, leading to aberrant structures and subsequent degradation of the core protein. This mechanism effectively inhibits viral replication, making this compound and its derivatives, such as GLS4, promising candidates for anti-HBV therapy.
These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro experiments, and a general workflow for evaluating its antiviral activity.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively published, information on related compounds and common laboratory practices provide guidance for its use. Heteroaryldihydropyrimidine compounds generally exhibit good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and have variable, pH-dependent solubility in aqueous solutions.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound (inferred) | DMSO | Expected to be ≥ 20 mg/mL | Based on data for similar compounds.[1] |
| Water | Poor | Solubility is expected to be low in neutral aqueous solutions. | |
| Ethanol | Limited | Generally lower solubility compared to DMSO. | |
| GLS4 (derivative) | Aqueous (pH 2.0) | 374.81 µg/mL | Demonstrates pH-dependent aqueous solubility.[2][3] |
| Aqueous (pH 7.0) | 6.85 µg/mL | Significantly lower solubility at neutral pH.[2][3] | |
| Aqueous (pH 7.4) | 25.48 µg/mL | Slightly increased solubility at physiological pH compared to neutral. |
Preparation of Stock Solutions for Experiments
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. DMSO is the recommended solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the molecular weight of this compound to calculate the required mass for a 10 mM solution.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The primary application of this compound is the inhibition of HBV replication through the disruption of capsid assembly. The following protocols describe general methods for evaluating its antiviral efficacy in vitro.
Protocol 2: In Vitro HBV Replication Inhibition Assay
This protocol outlines a common method using an HBV-producing cell line, such as HepG2.2.15 or HepAD38, to assess the antiviral activity of this compound.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for HBV DNA extraction
-
Reagents and instrument for quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed the HBV-producing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., a known HBV inhibitor like lamivudine).
-
Incubation: Incubate the plate for 4-6 days at 37°C with 5% CO₂. Replace the medium with freshly prepared compound-containing medium every 2 days.
-
HBV DNA Extraction: After the incubation period, harvest the supernatant or the cells to extract HBV DNA.
-
Quantification of HBV DNA by qPCR: Use qPCR to quantify the amount of HBV DNA in the treated and control samples.
-
Data Analysis: Determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits HBV DNA replication by 50%.
Protocol 3: Capsid Morphology Analysis by Transmission Electron Microscopy (TEM)
This protocol allows for the direct visualization of the effect of this compound on HBV capsid assembly.
Materials:
-
Recombinant HBV core protein (Cp) dimers
-
Assembly buffer (e.g., containing physiological salt concentrations)
-
This compound stock solution
-
Carbon-coated copper grids
-
Negative stain solution (e.g., uranyl acetate)
-
Transmission Electron Microscope
Procedure:
-
Assembly Reaction: Incubate recombinant HBV Cp dimers with varying concentrations of this compound in assembly buffer. Include a no-drug control.
-
Sample Preparation for TEM: Apply a small volume of the assembly reaction mixture to a carbon-coated copper grid.
-
Negative Staining: Stain the grid with a suitable negative stain solution.
-
Imaging: Visualize the samples using a transmission electron microscope and capture images.
-
Analysis: Compare the morphology of the particles formed in the presence of this compound to the normal icosahedral capsids formed in the control group. Look for aberrant structures, such as irregular aggregates or malformed capsids.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound action on HBV capsid assembly.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro anti-HBV activity assessment.
References
- 1. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 2. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BAY-593 in High-Throughput Screening for YAP/TAZ Pathway Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-593 is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). Its inhibitory action on GGTase-I blocks the activation of Rho-GTPases, which subsequently leads to the inactivation of the oncogenic YAP/TAZ signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers. The discovery of BAY-593 was facilitated by a high-throughput phenotypic screening campaign designed to identify inhibitors of YAP/TAZ activity, demonstrating the power of HTS in discovering novel therapeutic agents targeting this pathway.
This document provides detailed application notes and protocols for utilizing compounds like BAY-593 in high-throughput screening (HTS) and subsequent validation assays to identify and characterize inhibitors of the YAP/TAZ signaling pathway.
Data Presentation
The following tables summarize the quantitative data for BAY-593 and its precursor compounds, highlighting their activity in various assays.
Table 1: In Vitro Activity of BAY-593 and Related Compounds
| Compound | TEAD-Luciferase IC50 (nM) | YAP1 Translocation IC50 (nM) | HT-1080 Proliferation IC50 (nM) | MDA-MB-231 Proliferation IC50 (nM) |
| BAY-593 | 9.4 | 44 | 38 | 564 |
| BAY-856 (Hit) | Not Reported | Not Reported | Not Reported | Not Reported |
| BAY-6092 (In Vitro Probe) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Effect of BAY-593 on YAP1/TAZ Target Gene Expression
| Target Gene | Effect of BAY-593 |
| ANKRD1 | Down-regulation |
| CTGF | Down-regulation |
| CYR61 | Down-regulation |
| CDC6 | Down-regulation |
| DKK1 | Down-regulation |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by BAY-593. Inhibition of GGTase-I by BAY-593 prevents the geranylgeranylation of Rho-GTPases, rendering them inactive. This leads to the cytoplasmic retention and inactivation of YAP/TAZ, thereby inhibiting the transcription of their target genes.
Caption: Signaling pathway inhibited by BAY-593.
Experimental Protocols
High-Throughput Screening (HTS) for YAP/TAZ Inhibitors
This protocol is based on the phenotypic screen that led to the discovery of BAY-593's predecessors.
Principle: A cell-based reporter assay is used to measure the transcriptional activity of the YAP/TAZ-TEAD complex. A cell line (e.g., MDA-MB-231) is engineered to express a firefly luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites. Inhibition of the YAP/TAZ pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence. A constitutively expressed Renilla luciferase can be used as an internal control for cell viability and off-target effects.
Materials:
-
MDA-MB-231 cells stably expressing a TEAD-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Compound library for screening.
-
384-well white, clear-bottom assay plates.
-
Dual-Glo Luciferase Assay System.
-
Luminometer plate reader.
-
Automated liquid handling systems.
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Add the compounds from the screening library to the assay plates at a final concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO as a negative control, known inhibitors as positive controls).
-
Incubation: Incubate the plates with the compounds for a defined period (e.g., 24-48 hours).
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and reagents to room temperature.
-
Add the Dual-Glo Luciferase Reagent to lyse the cells and initiate the firefly luciferase reaction.
-
Measure the firefly luminescence using a plate reader.
-
Add the Dual-Glo Stop & Glo Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify "hits" based on a predefined inhibition threshold.
-
Secondary Assay: YAP1 Translocation
Principle: This immunofluorescence-based assay validates the effect of hit compounds on the subcellular localization of YAP1. Inactive YAP1 is sequestered in the cytoplasm, while active YAP1 translocates to the nucleus. This assay quantifies the nuclear-to-cytoplasmic ratio of YAP1.
Materials:
-
A suitable cell line with high nuclear YAP1 levels (e.g., MDA-MB-231).
-
Hit compounds for validation.
-
Assay plates (e.g., 96- or 384-well, black, clear-bottom).
-
Primary antibody against YAP1.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells into assay plates and allow them to adhere. Treat the cells with a dilution series of the hit compounds and incubate.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary anti-YAP1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the YAP1 and nuclear channels.
-
Image Analysis: Use image analysis software to segment the nuclear and cytoplasmic compartments based on the DAPI stain. Measure the mean fluorescence intensity of YAP1 in both compartments for each cell. Calculate the nuclear-to-cytoplasmic intensity ratio. Determine the IC50 value for YAP1 translocation.
Experimental Workflow
The following diagram outlines the high-throughput screening and hit validation workflow for identifying YAP/TAZ pathway inhibitors.
Caption: HTS workflow for YAP/TAZ inhibitor discovery.
References
Application Notes and Protocols for In Situ Hybridization of GPR109B mRNA using a Probe Designed for BAY39-5493 Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY39-5493 has been identified as a selective agonist for the G-protein coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). GPR109B is a member of the hydroxycarboxylic acid receptor family and is primarily expressed in adipocytes and immune cells. Its activation by agonists such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of lipolysis and inflammatory responses.
These application notes provide a detailed protocol for the localization of GPR109B mRNA in tissue sections using in situ hybridization (ISH). This technique is invaluable for understanding the tissue-specific and cell-specific expression of GPR109B, providing critical context for the pharmacological effects of this compound and other GPR109B modulators. The following protocols are adaptable for both chromogenic (CISH) and fluorescent (FISH) in situ hybridization methods.
Quantitative Data
The following table summarizes the reported activity of GPR109B agonists, which are understood to be this compound or structurally related compounds. This data is essential for understanding the potency and cellular context of GPR109B activation.
| Compound Name/Reference | Assay System | Parameter | Value |
| GPR109b Agonist (CAS 306935-41-1) | GPR109B-expressing CHO cells | EC50 | 400 nM |
| GPR109b Agonist (CAS 306935-41-1) | Freshly isolated human adipocytes | EC50 | ~1 µM |
| GPR109 receptor agonist-1 (Compound 3a) | Human GPR109b | pEC50 | 6.4 |
Note: While "GPR109b Agonist (CAS 306935-41-1)" and "GPR109 receptor agonist-1 (Compound 3a)" are referenced in the context of selective GPR109B agonism, direct confirmation of their identity as this compound is pending.
Signaling Pathway
Activation of GPR109B by this compound initiates a signaling cascade through a Gi-type G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This mechanism is crucial for the anti-lipolytic effects observed in adipocytes.
Caption: GPR109B signaling pathway initiated by this compound.
Experimental Protocols
This section details the methodology for performing in situ hybridization to detect GPR109B mRNA.
Probe Design and Synthesis
A critical step for successful in situ hybridization is the design of a specific and sensitive probe. Based on the Homo sapiens G protein-coupled receptor 109B (GPR109B) gene, complete cds (NCBI Accession: EU293604.1), a hypothetical antisense RNA probe can be designed.
Example Probe Sequence (Hypothetical): A 300-500 bp region of the GPR109B mRNA sequence should be selected for probe synthesis. For example, a region within the coding sequence could be targeted.
Sequence Snippet from EU293604.1: LOCUS EU293604 5148 bp DNA linear VRT 25-OCT-2008 DEFINITION Homo sapiens G protein-coupled receptor 109B (GPR109B) gene, complete cds. ... ORIGIN 1 ggcacgaggg aatctcagct cactgcaacc tccacctcct gggttcaagc aattctcctg 61 cctcagcctc ccgagtagct gggattacag gcatgtgcca ccatgcccag ctaatttttt ...
Probe Synthesis (Digoxigenin-labeled RNA probe):
-
Template Generation: A DNA template corresponding to the target GPR109B sequence is generated by PCR with primers containing T7 or SP6 RNA polymerase promoters.
-
In Vitro Transcription: The purified PCR product is used as a template for in vitro transcription using a commercially available kit with digoxigenin (B1670575) (DIG)-labeled UTP.
-
Probe Purification: The synthesized DIG-labeled RNA probe is purified to remove unincorporated nucleotides.
In Situ Hybridization Workflow
The following diagram outlines the major steps in the in situ hybridization protocol.
Caption: Workflow for in situ hybridization of GPR109B mRNA.
Detailed In Situ Hybridization Protocol (Paraffin-Embedded Sections)
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol (B145695): 2 x 3 minutes.
-
Immerse in 95% Ethanol: 3 minutes.
-
Immerse in 70% Ethanol: 3 minutes.
-
Rinse in DEPC-treated water: 2 x 3 minutes.
2. Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The exact time needs to be optimized based on the tissue type.
-
Rinse in DEPC-treated water.
-
Post-fix in 4% paraformaldehyde for 10 minutes at room temperature.
-
Rinse in DEPC-treated water.
3. Hybridization:
-
Apply hybridization buffer (containing the DIG-labeled GPR109B probe at a concentration of 100-500 ng/mL) to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber overnight at 65°C.
4. Post-Hybridization Washes (Stringency):
-
Wash in 2x SSC at 65°C: 2 x 30 minutes.
-
Wash in 0.2x SSC at 65°C: 2 x 30 minutes.
-
Wash in MABT (Maleic acid buffer with Tween-20) at room temperature: 3 x 5 minutes.
5. Immunodetection:
-
Block non-specific binding by incubating in blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1-2 hours at room temperature.
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD) (diluted in blocking solution) overnight at 4°C.
-
Wash in MABT: 3 x 10 minutes.
6. Signal Development:
-
For Chromogenic Detection (CISH):
-
Equilibrate in detection buffer (e.g., NTMT for AP).
-
Incubate with NBT/BCIP (for AP) or DAB (for POD) substrate until the desired color intensity is reached.
-
Stop the reaction by washing in distilled water.
-
-
For Fluorescent Detection (FISH):
-
Use a fluorescent substrate such as Fast Red for AP or a tyramide signal amplification system for POD.
-
Follow the manufacturer's instructions for the chosen fluorescent system.
-
7. Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red for CISH, DAPI for FISH).
-
Dehydrate through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
Conclusion
This document provides a comprehensive guide for the detection of GPR109B mRNA using in situ hybridization, a key technique for researchers and drug development professionals working with this compound. The provided protocols and background information will facilitate the cellular and tissue-level characterization of GPR109B expression, thereby aiding in the elucidation of the pharmacological profile of this and other GPR109B-targeting compounds. Careful optimization of probe concentration, hybridization temperature, and washing conditions is recommended for achieving the best signal-to-noise ratio for specific tissue types.
Application Notes and Protocols for BAY39-5493 in Hepatitis B Virus (HBV) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY39-5493, a potent heteroaryldihydropyrimidine (HAP) class inhibitor, in the context of Hepatitis B Virus (HBV) research. This compound functions as a capsid assembly modulator, offering a promising non-nucleosidic approach to antiviral therapy.
Mechanism of Action
This compound is an allosteric effector that targets the HBV core protein (Cp). By binding to Cp dimers, it induces a conformational change that leads to aberrant and accelerated capsid assembly. This process results in the formation of non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA). Consequently, the production of infectious virions is inhibited. Furthermore, these malformed capsids are targeted for degradation within the host cell, leading to a reduction in the total amount of viral core protein.[1][2][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HBV replication cycle and the mechanism of action of this compound, along with a typical experimental workflow for its evaluation.
References
- 1. New targets and possible new therapeutic approaches in the chemotherapy of chronic hepatitis B [natap.org]
- 2. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. jwatch.org [jwatch.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound-X Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Compound-X. The information is designed to address common issues that may arise during experiments and to ensure reliable and reproducible results.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems you might encounter.
Question 1: Why am I not observing the expected inhibitory effect of Compound-X on my target protein?
Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following possibilities and troubleshooting steps:
-
Compound Integrity: Ensure that Compound-X has been stored correctly and has not degraded. We recommend aliquoting the compound upon receipt and storing it at -80°C, protected from light and moisture.
-
Concentration and Potency: The effective concentration of Compound-X can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific system.
-
Cellular Uptake: Poor cell permeability can limit the intracellular concentration of Compound-X. Consider using a permeabilization agent, if appropriate for your experimental setup, or increasing the incubation time.
-
Target Engagement: Confirm that Compound-X is binding to its intended target in your experimental system. A cellular thermal shift assay (CETSA) can be a valuable tool to verify target engagement.
Question 2: I am observing significant off-target effects or cellular toxicity at concentrations where I expect to see specific inhibition. What should I do?
Answer: Off-target effects and cytotoxicity are important considerations. Here are some strategies to mitigate these issues:
-
Titrate Compound Concentration: Use the lowest effective concentration of Compound-X that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.
-
Control Experiments: Include appropriate negative controls in your experiments. This could be a structurally related but inactive analog of Compound-X or a well-characterized inhibitor with a different mechanism of action.
-
Orthogonal Approaches: Validate your findings using a different experimental approach that does not rely on small molecule inhibitors. For example, you could use RNA interference (RNAi) or CRISPR-Cas9 to knockdown the target protein and observe if the phenotype matches the effect of Compound-X.
-
Toxicity Assays: Perform standard cytotoxicity assays, such as MTT or LDH assays, to determine the cytotoxic concentration range of Compound-X in your cell line.
Frequently Asked Questions (FAQs)
What is the recommended solvent for Compound-X?
Compound-X is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it in your culture medium to the final working concentration. The final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced artifacts.
What is the stability of Compound-X in aqueous solution?
We recommend preparing fresh dilutions of Compound-X in aqueous solutions for each experiment. The stability of the compound in aqueous media can be pH and temperature-dependent. Avoid repeated freeze-thaw cycles of the stock solution.
How should I store Compound-X?
For long-term storage, Compound-X should be stored as a solid at -20°C or as a stock solution in anhydrous DMSO at -80°C. Protect from light.
Data Presentation
Table 1: In Vitro Potency of Compound-X against Target Kinase
| Assay Type | IC50 (nM) |
| Biochemical Assay | 15.2 |
| Cell-Based Assay (A549) | 85.7 |
| Cell-Based Assay (HCT116) | 123.5 |
Table 2: Recommended Concentration Range for Cellular Assays
| Cell Line | Seeding Density (cells/well) | Recommended Concentration Range (nM) |
| A549 | 5,000 | 50 - 500 |
| HCT116 | 8,000 | 100 - 1000 |
| MCF7 | 10,000 | 75 - 750 |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Compound-X in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Compound-X. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the Compound-X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: Inhibition of the Target Kinase Signaling Pathway by Compound-X.
Caption: Workflow for Determining Cell Viability after Compound-X Treatment.
Technical Support Center: Optimizing BAY39-5493 Concentration for Maximum Efficacy
Disclaimer: The compound "BAY39-5493" does not appear in publicly available scientific literature or databases. The information provided below is based on a hypothetical compound and general principles of drug optimization for research purposes. The experimental protocols and troubleshooting guides are templates and should be adapted based on the specific characteristics of the actual compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for in vitro experiments with a novel compound like this compound?
For a novel compound with unknown potency, it is recommended to start with a wide concentration range to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is cell-line dependent. To determine this, a cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) should be performed. By treating your specific cell line with a range of this compound concentrations, you can generate a dose-response curve and calculate the IC50 value, which is a good indicator of the optimal concentration for achieving a significant biological effect.
Q3: I am observing high variability in my results between experiments. What could be the cause?
High variability can stem from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is stable and properly stored. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth media.
-
Assay Protocol: Adhere strictly to the incubation times, reagent concentrations, and reading parameters of your assay.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound even at high concentrations. | 1. Compound inactivity or degradation. 2. Low cell permeability. 3. Target not present or not critical in the chosen cell line. | 1. Verify compound identity and purity (e.g., via LC-MS). Prepare fresh stock solutions. 2. Use permeabilization agents if appropriate for the assay, or consider modifying the compound's formulation. 3. Confirm target expression in your cell line (e.g., via Western Blot or qPCR). Consider using a different, more sensitive cell line. |
| High level of cell death observed even at the lowest concentrations. | 1. Compound is highly potent. 2. Off-target toxicity. 3. Contamination of the compound or cell culture. | 1. Expand the dilution series to include much lower concentrations (e.g., picomolar range). 2. Perform target engagement and selectivity profiling assays to identify potential off-targets. 3. Test for mycoplasma and endotoxin (B1171834) contamination. Use fresh, sterile reagents. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of the compound in aqueous solutions. 2. Exceeding the solubility limit at the tested concentration. | 1. Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all treatments. 2. Determine the maximum solubility of the compound in your culture medium. If necessary, consider using a solubilizing agent or a different formulation. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways & Workflows
Caption: Hypothetical inhibitory action of this compound on a kinase cascade.
Caption: Workflow for determining the IC50 of this compound.
Technical Support Center: Overcoming BAY39-5493 Solubility Challenges
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with compounds like BAY39-5493 during in vitro experiments.
Troubleshooting Guide
This guide offers solutions to common solubility problems encountered during experimental work, presented in a question-and-answer format.
Q1: My this compound is precipitating out of solution in my aqueous-based assay. What are the initial steps I should take?
A1: Precipitation in aqueous solutions is a frequent challenge with poorly soluble compounds. Here are several initial strategies to address this issue, starting with the simplest:
-
Optimize Agitation: Ensure your solution is being mixed thoroughly and continuously.
-
Adjust Temperature: Solubility can be influenced by temperature. A modest increase in temperature may help, but it is crucial to consider the compound's stability at elevated temperatures.[1]
-
Utilize a Co-solvent: If you are using an aqueous buffer, consider preparing a concentrated stock solution in a water-miscible organic solvent.[1][2]
Q2: I am using a co-solvent, but the compound still precipitates upon dilution into my aqueous medium. What should I do next?
A2: This phenomenon, often called "crashing out," is common when diluting a stock solution from an organic solvent into an aqueous buffer.[2] Here are some advanced strategies:
-
Optimize Co-solvent Concentration: Aim for the lowest effective final concentration of the co-solvent, as high concentrations can be toxic to cells in culture, with most cell lines tolerating up to 0.1% DMSO.[3]
-
Try Alternative Co-solvents: If one co-solvent is not effective, others can be tested. The ideal co-solvent is specific to the compound.
-
Employ a Co-solvent System: A combination of different co-solvents can sometimes be more effective at maintaining solubility than a single one.
-
Adjust pH: If this compound has ionizable groups, modifying the pH of the buffer may significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.
Q3: I'm still facing solubility issues. Are there other formulation strategies I can try?
A3: Yes, several other techniques can be employed to improve the solubility of poorly soluble compounds:
-
Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its dispersion in the aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic compounds, enhancing their solubility.
-
Sonication: Using a sonicator can help break down precipitated particles and aid in re-dissolving the compound.
-
Gentle Warming: Briefly warming the solution (e.g., to 37°C) can sometimes help to dissolve the precipitate. However, the thermal stability of the compound must be considered.
Summary of Common Solvents for Stock Solutions
The following table summarizes the properties of common solvents used to prepare stock solutions for poorly soluble compounds.
| Solvent | Polarity | Common Use | Notes |
| DMSO (Dimethyl sulfoxide) | High | General purpose, high solubilizing capacity for nonpolar compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | High | Co-solvent. | Can have biological effects in some assays. |
| Methanol | High | Solubilizing agent. | More toxic than ethanol. |
| DMF (Dimethylformamide) | High | Alternative to DMSO. | Use with caution due to toxicity. |
| Propylene Glycol | Medium | Co-solvent in formulations. | Generally considered low toxicity. |
| Polyethylene Glycols (PEGs) | Medium | Co-solvent, often used in vivo. | Viscosity can be a factor. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Determine the required concentration: Based on the molecular weight of this compound, calculate the mass needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Solvent Selection: Choose an appropriate organic solvent, such as DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous solvent to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Visual Inspection: Ensure there are no visible particles in the solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of a Stock Solution into an Aqueous Medium
-
Pre-warm the aqueous medium: If appropriate for your experiment, pre-warm the aqueous buffer or cell culture medium (e.g., to 37°C).
-
Prepare intermediate dilutions: If a high dilution factor is required, prepare intermediate dilutions of the stock solution in the same organic solvent.
-
Final Dilution: Add a small volume of the stock or intermediate solution to the pre-warmed aqueous medium. It is critical to add the solvent stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately and vigorously vortex or pipette the final solution to ensure rapid and uniform dispersion, which can help prevent precipitation.
Visualizing Experimental Workflows
Caption: Workflow for solubilizing a poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial methods to enhance the solubility of a poorly soluble compound like this compound?
A1: The most common initial approaches involve physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization) and using different physical forms of the compound (e.g., amorphous vs. crystalline). Chemical modifications often start with preparing a stock solution in a water-miscible organic solvent like DMSO, followed by pH adjustment of the aqueous medium if the compound is ionizable.
Q2: How does pH affect the solubility of a compound?
A2: For ionizable compounds, solubility is highly dependent on the pH of the solution. Weakly acidic compounds become more soluble at a pH above their pKa because they exist in their more soluble ionized form. Conversely, weakly basic compounds are more soluble at a pH below their pKa. Therefore, adjusting the pH is a primary strategy for enhancing the solubility of such compounds.
Q3: What should I do if my compound appears to be degrading in the solubilization process?
A3: If you suspect compound degradation, it is important to assess its stability under the conditions you are using. This can involve techniques like HPLC to check for the appearance of degradation products. If degradation is confirmed, you may need to avoid harsh conditions such as high temperatures or extreme pH values and explore alternative, milder solubilization methods.
Q4: Can the order of addition make a difference when preparing my final solution?
A4: Yes, the order of addition is critical, especially when diluting a stock solution from an organic solvent into an aqueous buffer. It is recommended to add the small volume of the concentrated stock solution to the larger volume of the aqueous medium while mixing vigorously. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
Q5: My compound is soluble, but I am seeing inconsistent results in my biological assay. Could this be related to solubility?
A5: Yes, even if a compound appears to be dissolved, it may be forming small, non-visible aggregates that can lead to inconsistent results. This can be particularly problematic in cell-based assays where aggregates can cause non-specific effects. If you suspect aggregation, you can try reformulating with surfactants or other anti-aggregation agents. Visually inspecting the solution for any cloudiness or using techniques like dynamic light scattering (DLS) can help detect aggregates.
References
Technical Support Center: Investigating the Off-Target Profile of BAY39-5493
Disclaimer: As of late 2025, specific data on the off-target effects of BAY39-5493 is not extensively available in the public domain. This guide provides a best-practice framework for researchers to assess the selectivity of this compound and other heteroaryldihydropyrimidine (HAP) derivatives. The protocols and methodologies described are general approaches for characterizing potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV). Its primary on-target effect is to interact with the HBV core protein (HBcAg), inducing aberrant capsid formation and disrupting the viral replication cycle. This allosteric mechanism is distinct from many other antiviral agents.
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available studies detailing a comprehensive off-target profile for this compound against a broad range of human proteins. While its primary target is the viral core protein, it is crucial for researchers to empirically determine its selectivity profile within their experimental systems.
Q3: How can I proactively assess the potential off-target effects of this compound in my experiments?
A multi-tiered approach is recommended to investigate potential off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based assays.
-
Tier 1: In Vitro Kinase Profiling. A broad kinase screen is a common first step for many small molecules to identify potential off-target interactions with human kinases.
-
Tier 2: Cellular Target Engagement Assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can determine if this compound engages with any unintended proteins in a cellular context.
-
Tier 3: Phenotypic Screening and Counter-Screening. Utilizing high-content imaging or other phenotypic assays on a panel of cell lines can reveal unexpected cellular effects. Counter-screening against cell lines that do not express the intended viral target can help differentiate off-target from on-target phenotypes.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or phenotypic changes in my cell-based assays that do not correlate with HBV replication.
This could indicate a potential off-target effect. The following steps can help troubleshoot this observation:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting HBV replication as expected in your positive control assays.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the antiviral activity and the observed toxicity. A significant separation between the effective concentration (EC50) for antiviral activity and the cytotoxic concentration (CC50) suggests a therapeutic window.
-
Control Compound: Include a structurally related but inactive compound, if available, to determine if the observed toxicity is specific to the pharmacophore of this compound.
-
Cell Line Specificity: Test the compound in a panel of cell lines, including those of different tissue origins, to see if the toxicity is cell-type specific.
-
Initiate Off-Target Screening: If the issue persists, consider initiating the tiered off-target screening approach outlined in the FAQs.
Quantitative Data Summary: Hypothetical Off-Target Screening Results
The following tables represent hypothetical data from off-target screening assays to guide researchers in their data presentation and interpretation.
Table 1: In Vitro Kinase Profiling of this compound at 10 µM
| Kinase Target | % Inhibition |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... (400+ other kinases) | <10% |
Interpretation: In this hypothetical scenario, Kinase A and Kinase B are identified as potential off-target "hits." Further investigation with IC50 determination would be required to assess the potency of these interactions.
Table 2: Cellular Thermal Shift Assay (CETSA) Results for Potential Off-Target Hits
| Protein Target | Thermal Shift (ΔTm) with this compound |
| Kinase A | +2.5°C |
| Kinase B | +0.2°C |
Interpretation: A significant thermal shift for Kinase A suggests direct target engagement in a cellular environment. The negligible shift for Kinase B indicates that the interaction observed in the biochemical assay may not be relevant in intact cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general overview of how to screen this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 10 µM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Use a suitable detection method, such as a radiometric assay measuring substrate phosphorylation or a luminescence-based assay measuring ATP depletion, to determine kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity by this compound relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound in cells.
-
Cell Culture and Treatment: Culture the cells of interest and treat them with this compound or a vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into a PCR plate and heat the samples to a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the protein of interest (e.g., a potential off-target identified from kinase screening) in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating off-target effects.
Technical Support Center: Improving the Stability of BAY39-5493 in Solution
Disclaimer: Information regarding the specific compound BAY39-5493 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over time in my aqueous buffer. What are the likely causes?
A1: Degradation of a small molecule like this compound in aqueous solutions can stem from several factors:
-
Hydrolysis: The molecule may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The rate of hydrolysis is often dependent on the pH of the buffer.[1][2][3]
-
Oxidation: If this compound has electron-rich moieties, it may be prone to oxidation. Dissolved oxygen in the buffer, exposure to light, or the presence of trace metal ions can facilitate this process.[2][4]
-
Solubility Issues: The compound might have limited solubility in the aqueous buffer, leading to precipitation. This can sometimes be mistaken for degradation.
-
Adsorption: The compound may adsorb to the surfaces of storage containers, such as plastic tubes or plates, which lowers its effective concentration in the solution.
Q2: I've observed a precipitate forming in my DMSO stock solution of this compound after storing it in the freezer. What should I do?
A2: Precipitation in DMSO stock solutions, particularly after freeze-thaw cycles, is a common issue. Here’s how you can address it:
-
Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate to help redissolve the precipitate. Always visually inspect the solution to ensure it is clear before use.
-
Prevention: To minimize this issue, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How can I perform a quick assessment of this compound's stability in a new solvent or buffer?
A3: A preliminary stability study can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. This solution should be divided into aliquots and incubated under various conditions (e.g., different temperatures, light exposure). At specific time points, an aliquot from each condition is analyzed by HPLC or LC-MS to quantify the amount of the parent compound remaining.
Troubleshooting Guides
Below are common issues encountered during the handling of small molecule solutions and suggested approaches to resolve them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of biological activity in a cell-based assay | Degradation in culture medium, Adsorption to plasticware, Poor cell permeability. | Assess the stability of this compound directly in the cell culture medium. Use low-binding microplates. Evaluate cell permeability through standard assays. |
| Inconsistent results between experiments | Inconsistent solution preparation, Variable storage times or conditions of solutions. | Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | Attempt to identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
| Color change in the solution | Chemical degradation or oxidation. | This often indicates compound instability. It is critical to re-evaluate the purity and integrity of the compound before use. Protect the solution from light and oxygen. |
Experimental Protocols
Protocol for Preliminary Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent or buffer under different temperature conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
HPLC or LC-MS system
-
Low-binding vials
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer to be tested.
-
Incubation: Aliquot the working solution into separate low-binding vials for each time point and temperature condition.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each temperature condition.
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Quantify the peak area of this compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.
Visualizations
Caption: A generalized workflow for troubleshooting stability issues.
Caption: Common degradation pathways for small molecules in solution.
References
BAY39-5493 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BAY39-5493 (also known as BAY-593). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Geranylgeranyltransferase-I (GGTase-I).[1][2] It specifically targets the PGGT1B subunit of the GGTase-I complex.[1] By inhibiting GGTase-I, this compound blocks the activation of Rho-GTPases, which in turn leads to the inactivation of the YAP1/TAZ signaling pathway.[1][2][3]
Q2: What is this compound's effect on cell proliferation?
A2: this compound has been shown to have antiproliferative effects in various cancer cell lines. For example, it inhibits the proliferation of HT-1080 fibrosarcoma cells and MDA-MB-231 breast cancer cells.[3][4]
Q3: Is this compound suitable for in vivo studies?
A3: Yes, this compound is orally bioavailable and has demonstrated anti-tumor activity in in vivo mouse models.[1][3][4] Oral administration has been shown to reduce tumor growth in xenograft models.[1][3]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound in a dry, dark environment at -20°C.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
| Cell Line | Assay Type | IC50 (nM) |
| HT-1080 | Cell Proliferation | 38.4[2][3] |
| MDA-MB-231 | Cell Proliferation | 564[2][3] |
| - | TEAD-Luciferase Reporter | 9.4[1] |
| - | YAP1 Cytoplasmic Translocation | 44[1][3] |
| In Vivo Model | Dosing | Effect |
| MDA-MB-231 Xenograft | 5 mg/kg (QD or BID, p.o.) | Significant tumor growth reduction[1][3] |
| MDA-MB-231 Xenograft | 10 mg/kg (QD, p.o.) | Significant tumor growth reduction[1][3] |
| HT-1080 Xenograft | 2.5-20 mg/kg (p.o.) | Dose-dependent antitumor activity[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use.
Caption: this compound inhibits GGTase-I, preventing Rho-GTPase activation and subsequent YAP/TAZ signaling.
Caption: A typical experimental workflow for evaluating this compound in vitro and in vivo.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency in Cell-Based Assays | Compound degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| Cell line insensitivity | Ensure the chosen cell line has an active YAP/TAZ signaling pathway. Screen a panel of cell lines to identify sensitive models. | |
| Incorrect assay conditions | Optimize cell seeding density and incubation time with the compound. | |
| Variability in Experimental Results | Inconsistent cell culture conditions | Maintain consistent cell passage numbers and ensure cells are healthy and in the exponential growth phase before treatment. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate compound concentrations. | |
| Edge effects in plate-based assays | Avoid using the outer wells of the plate or fill them with media to minimize evaporation. | |
| No Effect on YAP/TAZ Target Gene Expression | Insufficient treatment time | Perform a time-course experiment to determine the optimal duration of this compound treatment for modulating target gene expression. |
| Sub-optimal compound concentration | Use a concentration of this compound that is at least 10-fold above the IC50 for cell proliferation in the chosen cell line. | |
| Poor RNA quality | Use a reliable RNA extraction method and assess RNA integrity before performing qPCR. | |
| In Vivo Efficacy is Lower than Expected | Poor compound formulation | Ensure this compound is properly formulated for oral administration to maximize bioavailability. |
| Insufficient dosing | Optimize the dosing regimen (dose and frequency) based on pharmacokinetic and pharmacodynamic studies. | |
| Tumor model resistance | Consider using a different xenograft model that has been shown to be sensitive to YAP/TAZ pathway inhibition. |
References
Navigating P2X1 Receptor Antagonism: A Technical Guide for BAY39-5493
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with BAY39-5493, a potent and selective P2X1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer insights into best experimental practices. Please note that while this compound is a known P2X1 receptor antagonist, detailed public data on its specific physicochemical properties and in-use parameters are limited. Therefore, the quantitative data and protocols provided are based on well-characterized P2X1 antagonists and may require optimization for your specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Upon ATP binding, the P2X1 receptor channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[2][3] This influx of positive ions causes depolarization of the cell membrane and triggers various physiological responses, including platelet aggregation and smooth muscle contraction.[1][3] this compound works by competitively blocking the binding of ATP to the P2X1 receptor, thereby preventing these downstream signaling events.
2. What are the main applications of this compound in research?
As a P2X1 receptor antagonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the P2X1 receptor. Its primary research applications include the study of:
-
Thrombosis and Platelet Aggregation: P2X1 receptors are critically involved in the initial stages of platelet activation. Antagonists like this compound can be used to probe the role of P2X1 in thrombus formation.
-
Smooth Muscle Contraction: P2X1 receptors are expressed in various smooth muscle tissues, including those in the vas deferens and bladder.
-
Neuroinflammation and Pain: There is emerging evidence for the involvement of P2X1 receptors in neuroinflammation and pain signaling.
3. How should I prepare a stock solution of this compound?
4. What is the typical concentration range for using a P2X1 antagonist like this compound in in vitro experiments?
The optimal concentration of this compound should be determined empirically for each specific assay and cell type. However, based on data for other potent P2X1 antagonists, a starting concentration range for in vitro experiments, such as calcium flux or platelet aggregation assays, would typically be from the low nanomolar to the low micromolar range. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Compound Degradation: Improper storage or handling of this compound. | Prepare a fresh stock solution. Ensure proper storage conditions as recommended by the supplier. |
| Incorrect Concentration: The concentration of this compound used is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| Rapid Receptor Desensitization: P2X1 receptors are known for their rapid desensitization upon ATP stimulation, which can mask the effect of an antagonist. | Minimize pre-stimulation of cells. Consider using apyrase to degrade extracellular ATP before starting the experiment. | |
| Presence of Other P2 Receptors: The observed biological response may be mediated by other P2 receptor subtypes that are not blocked by this compound. | Use selective agonists and antagonists for other P2Y and P2X receptors to dissect the contribution of each subtype. | |
| Compound precipitation in aqueous buffer | Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is low (typically <0.5%) and does not affect the biological system. Consider using a solubilizing agent or a different buffer system if precipitation persists. |
| Variability between experiments | Inconsistent Cell/Platelet Preparation: Variations in cell passage number, health, or platelet preparation can lead to inconsistent results. | Standardize cell culture and platelet isolation protocols. Use cells within a defined passage number range. |
| Lot-to-Lot Variability of this compound: Different batches of the compound may have slight variations in purity or activity. | If possible, use the same batch of this compound for a series of related experiments. |
Quantitative Data for Representative P2X1 Receptor Antagonists
As specific quantitative data for this compound is not publicly available, the following table provides data for other well-characterized P2X1 receptor antagonists to serve as a reference.
| Compound | Target | IC50 | Receptor Selectivity | Notes |
| NF449 | P2X1 | ~1-10 nM | Highly selective for P2X1 over other P2X subtypes. | A commonly used selective P2X1 antagonist. |
| MRS2159 | P2X1 | ~100-500 nM | Selective for P2X1. | Another widely used P2X1 antagonist. |
| Suramin | P2X (non-selective) | Micromolar range | Broad-spectrum P2 receptor antagonist. | Lacks selectivity and also inhibits other enzymes. |
Experimental Protocols
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on ATP-induced platelet aggregation.
Methodology:
-
Platelet Preparation: Isolate platelets from whole blood using standard centrifugation techniques to obtain platelet-rich plasma (PRP).
-
Antagonist Incubation: Pre-incubate the PRP with varying concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Initiate platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP, or a low concentration of a broader agonist like ADP or collagen.
-
Data Acquisition: Measure the change in light transmittance using a platelet aggregometer. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) baseline.
-
Data Analysis: Plot the percentage of aggregation against the concentration of this compound to determine the IC50 value.
Calcium Flux Assay
Objective: To measure the effect of this compound on ATP-mediated intracellular calcium mobilization in cells expressing P2X1 receptors.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the P2X1 receptor in a suitable multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with different concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader with an automated injection system to add a P2X1 agonist (e.g., ATP) and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium response at different concentrations of this compound to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2X1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Calcium Flux Assay with this compound.
References
Technical Support Center: Interpreting Unexpected Data from BAY39-5493 Experiments
Notice: Initial searches for the compound "BAY39-5493" have not yielded any publicly available information. The following troubleshooting guide has been generated based on general principles of experimental variability and potential off-target effects of small molecule inhibitors. Researchers using "this compound" should first verify the compound's identity and consult any internal documentation for known characteristics. The information provided for "BAY-593," a GGTase-I inhibitor, may serve as a potential point of reference if "this compound" is a related compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of this compound in our cell-based assays. What could be the cause?
A1: Several factors could contribute to a weaker than expected effect:
-
Compound Integrity and Solubility: Verify the integrity of your this compound stock. Degradation or improper storage can lead to reduced activity. Ensure the compound is fully solubilized in your assay medium at the desired concentration. Precipitation of the compound will significantly lower its effective concentration.
-
Cell Line Variability: The expression level of the target protein and the activity of downstream signaling pathways can vary significantly between different cell lines. It is advisable to test a panel of cell lines with known target expression levels.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and serum concentration. High serum concentrations can sometimes lead to non-specific protein binding of the compound, reducing its availability.
-
Off-Target Effects: It is possible that in your specific cell model, off-target effects are counteracting the intended inhibitory activity.
Q2: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistent results are a common challenge in experimental biology. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental steps, from cell seeding to data acquisition, are performed consistently. Use a detailed, written protocol and have all users adhere to it strictly.
-
Reagent Quality Control: Use reagents from the same lot number whenever possible. Qualify new batches of reagents, including media, serum, and the compound itself, before use in critical experiments.
-
Cell Culture Maintenance: Maintain a consistent cell culture environment, including incubator CO2 levels, temperature, and humidity. Regularly check for mycoplasma contamination, which can significantly alter cellular responses.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. This will help you to assess whether the assay is performing as expected.
Q3: We are observing unexpected cellular phenotypes or changes in gene expression that do not seem to be related to the known target of this compound. What could be happening?
A3: This could be indicative of off-target effects. Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than their intended target.
-
Target Selectivity Profiling: If available, consult any selectivity profiling data for this compound to identify potential off-targets.
-
Phenotypic Analysis: The observed phenotype itself can provide clues. For example, changes in cell morphology or proliferation rates could suggest effects on cytoskeletal proteins or cell cycle regulators.
-
Rescue Experiments: If you have a hypothesis about an off-target, you may be able to design a rescue experiment. For example, overexpressing the intended target might rescue the on-target phenotype but not the off-target one.
Troubleshooting Guides
Problem: High Background Signal in a Luminescence-Based Reporter Assay
| Potential Cause | Troubleshooting Step |
| Cell Lysis Inefficiency | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Incomplete lysis can lead to a lower specific signal and higher background. |
| Reagent Contamination | Use fresh, high-quality reagents. Check for contamination in your luciferase substrate or other assay components. |
| Promoter Leakiness | The reporter construct may have a leaky promoter, leading to a high basal level of expression. Consider using a different reporter construct with a tighter promoter. |
| Compound Interference | The compound itself may be autofluorescent or may interfere with the luciferase enzyme. Run a control with the compound in the absence of cells to check for this. |
Problem: Variability in Western Blot Results for Downstream Pathway Modulation
| Potential Cause | Troubleshooting Step |
| Inconsistent Protein Extraction | Standardize the protein extraction protocol. Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay. |
| Uneven Protein Loading | Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify even loading. |
| Antibody Performance | Use a validated antibody at the recommended dilution. Optimize antibody incubation times and washing steps. |
| Timing of Treatment | The kinetics of pathway activation and inhibition can be rapid. Perform a time-course experiment to determine the optimal time point for observing the effect of this compound. |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Note: As the specific target and pathway of this compound are unknown, a generalized troubleshooting workflow is presented below.
Caption: A general troubleshooting workflow for unexpected experimental data.
If further information becomes available regarding this compound, this technical support center will be updated with more specific guidance.
Refinement of BAY39-5493 treatment protocols
Notice: Information regarding the specific compound BAY39-5493, including its mechanism of action, treatment protocols, and experimental use, is not available in the public domain. The following content is a generalized template designed to guide researchers in creating their own documentation for novel compounds once experimental data is obtained. It should not be construed as pertaining to any specific properties of this compound.
I. Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of a novel compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation. 2. Variability in cell line passages. 3. Inconsistent incubation times. | 1. Aliquot compound upon receipt and store at recommended temperature. Perform stability tests. 2. Use cells within a narrow passage range. 3. Standardize all incubation and treatment times. |
| Low compound potency | 1. Incorrect dosage calculation. 2. Suboptimal solvent for dissolution. 3. Presence of interfering substances in the assay. | 1. Verify all calculations and perform dose-response curves. 2. Test a panel of biocompatible solvents for optimal solubility. 3. Run appropriate controls to identify and eliminate interfering factors. |
| High cellular toxicity | 1. Off-target effects of the compound. 2. Solvent toxicity at working concentrations. 3. Contamination of the compound stock. | 1. Perform counter-screening against related targets. 2. Determine the maximum tolerated solvent concentration. 3. Verify the purity of the compound stock via analytical methods (e.g., HPLC-MS). |
II. Frequently Asked Questions (FAQs)
Q1: How should the compound be stored for long-term use?
A1: As a general best practice for novel small molecules, it is recommended to store the compound as a solid at -20°C or -80°C. For solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. The specific stability of this compound in various solvents and temperatures would need to be determined experimentally.
Q2: What is the recommended solvent for this compound?
A2: The optimal solvent for a novel compound must be determined empirically. Start with common biocompatible solvents such as DMSO, ethanol, or PBS. Assess solubility and stability in the chosen solvent at the desired working concentrations.
Q3: How can I determine the optimal working concentration for my experiments?
A3: A dose-response study is essential to determine the optimal working concentration. This typically involves treating cells with a range of concentrations (e.g., from nanomolar to micromolar) and measuring the desired biological effect. The IC50 or EC50 value derived from this experiment will guide the selection of appropriate concentrations for subsequent assays.
III. Experimental Protocols
The following are generalized protocols that would need to be adapted once the specific target and mechanism of action of this compound are known.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
B. Western Blot for Target Engagement
-
Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualizations
The following diagrams represent hypothetical workflows and signaling pathways.
Caption: A generalized experimental workflow for testing a novel compound.
Validation & Comparative
Validating the Specificity of BAY39-5493's Effects: A Comparative Guide for Researchers
An in-depth analysis of the specificity of the novel anti-HBV agent BAY39-5493, a heteroaryldihydropyrimidine (HAP), reveals a highly targeted mechanism of action against the Hepatitis B virus (HBV) core protein. This guide provides a comparative overview of this compound's performance against other anti-HBV alternatives, supported by experimental data, to assist researchers and drug development professionals in their evaluation of this compound.
This compound is a member of the heteroaryldihydropyrimidine (HAP) class of antiviral compounds that function as capsid assembly modulators (CAMs). These molecules allosterically bind to the HBV core protein (Cp), inducing a state that favors rapid but aberrant assembly of the viral capsid. This misdirection of capsid formation disrupts the viral life cycle, ultimately inhibiting the production of infectious virions. At higher concentrations, HAPs can also trigger the proteasomal degradation of the core protein. This mechanism of action is distinct from that of nucleoside/nucleotide analogs (NRTIs), such as lamivudine (B182088) and entecavir, which target the viral polymerase.
Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound and its analogs, alongside comparator compounds from the NRTI class. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Class | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HAP (CAM) | HBV Core Protein | ~0.03 | >10 (cell type dependent) | >333 |
| BAY 41-4109 | HAP (CAM) | HBV Core Protein | 0.053 - 0.101 | >25 (cell type dependent) | >247 |
| Bay 38-7690 | HAP (CAM) | HBV Core Protein | 0.15 - 0.6 | >100 | >167 |
| GLS4 | HAP (CAM) | HBV Core Protein | 0.001 - 0.012 | >25 | >2083 |
| Lamivudine | NRTI | HBV Polymerase | 0.09 | >100 | >1111 |
| Entecavir | NRTI | HBV Polymerase | 0.004 | >100 | >25000 |
Note: EC50 and CC50 values can vary depending on the cell line and assay conditions used.
Specificity Profile of this compound and Alternatives
While comprehensive head-to-head off-target screening data for this compound against a broad panel of human kinases and receptors is not publicly available, the high selectivity indices observed for HAP compounds suggest a favorable specificity profile. Their unique mechanism of targeting the viral core protein, which has no direct human homolog, contributes to this specificity.
In contrast, NRTIs, while also exhibiting high selectivity indices, can have off-target effects related to their mechanism of action. Although they are designed to be specific for the viral polymerase, they can sometimes interact with host DNA and RNA polymerases, which could lead to cellular toxicity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Cell-Based Antiviral Efficacy Assay (HepG2.2.15 Cell Line)
This assay is widely used to determine the in vitro efficacy of anti-HBV compounds.
1. Cell Culture:
-
Maintain HepG2.2.15 cells, a stable cell line that constitutively produces HBV particles, in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, lamivudine) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-HBV drug).
-
Incubate the cells for a defined period (e.g., 6-8 days), replenishing the medium with fresh compound every 2-3 days.
3. Quantification of HBV DNA:
-
After the incubation period, collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant using a commercial kit.
-
Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.
4. Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay (MTT or CellTiter-Glo)
This assay measures the effect of the test compounds on cell viability.
1. Cell Culture and Treatment:
-
Follow the same cell seeding and compound treatment protocol as in the antiviral efficacy assay. It is recommended to run the cytotoxicity assay in parallel with the efficacy assay.
2. Viability Measurement:
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
CellTiter-Glo Luminescent Cell Viability Assay:
-
After the incubation period, add the CellTiter-Glo reagent to each well.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure the luminescence using a luminometer.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a sigmoidal curve.
In Vitro Capsid Assembly Assay
This assay directly measures the effect of compounds on the assembly of the HBV core protein.
1. Protein Purification:
-
Express and purify recombinant HBV core protein (Cp149 or full-length Cp) from a suitable expression system (e.g., E. coli).
2. Assembly Reaction:
-
Prepare a reaction buffer that promotes capsid assembly (e.g., containing a specific salt concentration).
-
Add the purified Cp dimers to the reaction buffer in the presence of various concentrations of the test compound or a vehicle control.
3. Monitoring Assembly:
-
Monitor the assembly process using techniques such as:
-
Light Scattering: An increase in light scattering indicates the formation of larger particles (capsids).
-
Size Exclusion Chromatography (SEC): Separate assembled capsids from unassembled dimers and analyze the fractions.
-
Transmission Electron Microscopy (TEM): Directly visualize the morphology of the assembled structures to determine if they are normal icosahedral capsids or aberrant structures.
-
4. Data Analysis:
-
Quantify the extent and rate of capsid assembly in the presence of the compound compared to the control. This can provide insights into the compound's on-target activity.
Conclusion
This compound and other heteroaryldihydropyrimidines represent a promising class of anti-HBV agents with a distinct mechanism of action that targets the viral core protein. The available data suggests a high degree of specificity for their intended target, which is a desirable characteristic for any antiviral therapeutic. This comparative guide provides a framework for researchers to evaluate the specificity of this compound's effects and to design further experiments to comprehensively characterize its off-target profile in comparison to other anti-HBV drugs.
BAY39-5493: A Comparative Analysis of a Potent Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BAY39-5493, a heteroaryldihydropyrimidine (HAP), with other known inhibitors of the Hepatitis B Virus (HBV). The focus is on its performance as a capsid assembly modulator, supported by available preclinical data.
Introduction to this compound and its Mechanism of Action
This compound is a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the class of heteroaryldihydropyrimidines (HAPs), which function as capsid assembly modulators (CAMs). Unlike nucleoside/nucleotide analogs that target the viral polymerase, this compound and other HAPs act on the HBV core protein (Cp). They allosterically induce a state in the core protein that leads to accelerated and incorrect assembly of the viral capsid.[1] At higher concentrations, this results in the formation of non-capsid polymers and aberrant structures, ultimately preventing the formation of functional nucleocapsids necessary for viral replication.[1]
Quantitative Comparison of Anti-HBV Activity
The following table summarizes the in vitro potency of this compound and other selected anti-HBV compounds. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are presented for comparison. It is important to note that experimental conditions can vary between studies, potentially influencing these values.
| Compound | Class | Mechanism of Action | IC50 / EC50 (nM) | Cell Line | Reference |
| This compound | HAP | Capsid Assembly Modulator | 30 | - | [2] |
| BAY 41-4109 | HAP | Capsid Assembly Modulator | 53 - 202 | HepG2.2.15 | [3] |
| BAY 38-7690 | HAP | Capsid Assembly Modulator | 150 | - | [1] |
| GLS4 | HAP | Capsid Assembly Modulator | 12 | HepG2.2.15 | |
| Lamivudine | NRTI | Reverse Transcriptase Inhibitor | 325 | HepG2.2.15 | |
| Entecavir | NRTI | Reverse Transcriptase Inhibitor | - | - | |
| AT-61 | Phenylpropenamide | Capsid Assembly Modulator | 21,200 | - | |
| AT-130 | Phenylpropenamide | Capsid Assembly Modulator | 2,400 | - |
HAP: Heteroaryldihydropyrimidine; NRTI: Nucleoside Reverse Transcriptase Inhibitor. Note: IC50/EC50 values can vary based on the specific assay conditions.
Experimental Protocols
The in vitro anti-HBV activity of compounds like this compound is commonly assessed using the HepG2.2.15 cell line, a human hepatoma cell line that stably expresses and replicates HBV.
HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells
Objective: To determine the concentration of a compound required to inhibit HBV DNA replication by 50% (IC50).
Methodology:
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media, typically DMEM supplemented with fetal bovine serum and antibiotics. For routine maintenance, G418 is included to maintain the selection for the HBV-expressing plasmid.
-
Compound Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with serial dilutions of the test compound (e.g., this compound) for a defined period, often several days. A vehicle control (e.g., DMSO) is run in parallel.
-
DNA Extraction: After the treatment period, total cellular DNA is extracted from the cells.
-
Quantification of HBV DNA: The amount of HBV replicative intermediates is quantified using Southern blot analysis or, more commonly, quantitative PCR (qPCR) with primers specific for HBV DNA.
-
Data Analysis: The percentage of HBV DNA inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
HBV Nucleocapsid Assembly Signaling Pathway
The following diagram illustrates the key steps in the HBV life cycle, highlighting the stage at which capsid assembly modulators like this compound exert their inhibitory effect.
References
A Comparative Guide to ROCK Inhibitors: BAY-549 vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor BAY-549 (also known as TC-S 7001 or Azaindole 1) against other widely used research compounds targeting the ROCK signaling pathway. This document is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting key performance data, detailed experimental methodologies, and a visual representation of the targeted signaling cascade.
Introduction to ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are downstream effectors of the small GTPase RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK signaling pathway has been implicated in various pathological conditions, making ROCK an attractive therapeutic target for a range of diseases. This guide focuses on a comparative analysis of BAY-549 and other prominent ROCK inhibitors: Y-27632, Fasudil, and GSK429286A.
Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency of BAY-549 and its alternatives against ROCK1 and ROCK2. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, have been compiled from various biochemical assays. Lower values indicate higher potency.
| Compound Name(s) | Target | IC50 (nM) | Ki (nM) |
| BAY-549 (TC-S 7001, Azaindole 1) | ROCK1 | 0.6[1][2][3] | - |
| ROCK2 | 1.1[1] | - | |
| Y-27632 | ROCK1 | - | 220 |
| ROCK2 | - | 300 | |
| Fasudil (HA-1077) | ROCK1 | - | 330 |
| ROCK2 | 158 | - | |
| GSK429286A | ROCK1 | 14 | - |
| ROCK2 | 63 | - |
The ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK within the RhoA signaling cascade. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, leading to the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation cascade ultimately results in increased actin-myosin contractility and various cellular responses. ROCK inhibitors, such as BAY-549, act by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its substrates.
Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below is a representative protocol for an in vitro kinase assay to determine the IC50 value of a ROCK inhibitor. This protocol is a generalized procedure, and specific details may vary between laboratories and assay platforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 or ROCK2.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., BAY-549) and control inhibitors (e.g., Y-27632)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or control to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of DMSO to the control (no inhibitor) and blank (no enzyme) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the ROCK enzyme and the kinase substrate in the kinase assay buffer.
-
Add 5 µL of the enzyme/substrate mix to each well, except for the blank wells. Add 5 µL of the substrate in buffer without the enzyme to the blank wells.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer.
-
Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific ROCK isoform.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection of Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data by setting the control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
BAY-549 is a highly potent and selective inhibitor of both ROCK1 and ROCK2, demonstrating significantly lower IC50 values compared to commonly used alternatives such as Y-27632 and Fasudil. Its high potency makes it an excellent tool for researchers investigating the physiological and pathological roles of the ROCK signaling pathway. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired potency, selectivity profile, and the biological system under investigation. This guide provides the necessary data and methodological framework to make an informed decision for your research endeavors.
References
Cross-Validation of BAY39-5493's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BAY39-5493, a potent inhibitor of Hepatitis B Virus (HBV) replication, with other established anti-HBV therapies. This document outlines the distinct mechanism of action of this compound and presents supporting experimental data in comparison to alternative treatments.
This compound is a member of the heteroaryldihydropyrimidine (HAP) class of compounds. Unlike many existing HBV therapies that target the viral polymerase, this compound employs a novel mechanism by directly targeting the HBV core protein (HBcAg), which is essential for the formation of the viral capsid. By interfering with capsid assembly, this compound effectively disrupts the viral life cycle, leading to the degradation of the core protein and a reduction in viral load.
Comparative Analysis of Anti-HBV Agents
To contextualize the performance of this compound, this guide provides a comparative analysis with two other major classes of anti-HBV drugs: Nucleoside/Nucleotide Analogs and Immunomodulators.
| Drug Class | Mechanism of Action | Target | Key Advantages | Key Disadvantages |
| Heteroaryldihydropyrimidines (HAPs) | Capsid Assembly Modulation | HBV Core Protein (HBcAg) | Novel mechanism of action, potential for a higher barrier to resistance. | Long-term efficacy and resistance profile still under investigation. |
| Nucleoside/Nucleotide Analogs | Inhibition of Viral DNA Synthesis | HBV DNA Polymerase | Well-established efficacy and safety profiles. | Potential for drug resistance with long-term use. |
| Immunomodulators | Stimulation of the host immune response and direct antiviral effects. | Host Immune System & Viral Replication | Finite treatment duration, potential for sustained off-treatment response. | Lower efficacy rates and potential for significant side effects. |
Quantitative Performance Data
The following table summarizes the in vitro efficacy of this compound and its analogs in comparison to other widely used anti-HBV agents. The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound | Drug Class | Target | IC50 (in vitro) | Citation(s) |
| This compound | HAP | HBV Core Protein | 0.03 µM | [1] |
| BAY 41-4109 | HAP | HBV Core Protein | 0.05 µM - 0.202 µM | [2][3][4] |
| BAY 38-7690 | HAP | HBV Core Protein | 0.15 µM | [1] |
| GLS4 (derivative of this compound) | HAP | HBV Core Protein | ~1 nM (EC50) | [5] |
| Lamivudine | Nucleoside Analog | HBV DNA Polymerase | 0.3 µM | [4] |
| Entecavir | Nucleoside Analog | HBV DNA Polymerase | 0.0053 µM (EC50) | |
| Adefovir | Nucleotide Analog | HBV DNA Polymerase | 0.2 - 2.5 µM | |
| Telbivudine | Nucleoside Analog | HBV DNA Polymerase | 0.05 - 0.65 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1. Mechanism of action of this compound.
Figure 2. Mechanism of action of nucleoside/nucleotide analogs.
Figure 3. Workflow for determining in vitro antiviral activity.
Experimental Protocols
In Vitro HBV Capsid Assembly Assay
This assay evaluates the effect of compounds on the assembly of HBV core protein into capsids.
-
Protein Expression and Purification: Recombinant HBV core protein (e.g., Cp149, the assembly domain) is expressed in E. coli and purified.
-
Assembly Reaction: Purified core protein dimers are diluted in an assembly buffer (e.g., 50 mM HEPES, pH 7.5) to a concentration that allows for controlled assembly. Test compounds, such as this compound, are added at various concentrations.
-
Monitoring Assembly: Capsid formation is monitored over time using techniques like size-exclusion chromatography (SEC) or light scattering. An increase in the light scattering signal or the appearance of a peak corresponding to the size of capsids in SEC indicates assembly.
-
Data Analysis: The rate and extent of capsid assembly in the presence of the test compound are compared to a control (e.g., DMSO). A compound that accelerates or misdirects assembly is identified as a capsid assembly modulator.
In Vitro HBV DNA Polymerase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the HBV DNA polymerase.
-
Enzyme and Template Preparation: Recombinant HBV polymerase and a template (e.g., pregenomic RNA - pgRNA) are prepared.
-
Reaction Mixture: The polymerase and template are incubated in a reaction buffer containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP. The test compound is added at various concentrations.
-
Polymerase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Detection of DNA Synthesis: The incorporation of the labeled dNTP into newly synthesized DNA is measured. This can be done by separating the products by gel electrophoresis and detecting the labeled DNA.
-
Data Analysis: The amount of DNA synthesized in the presence of the test compound is compared to a control. The concentration of the compound that inhibits polymerase activity by 50% (IC50) is determined.
Cell-Based Antiviral Activity Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit HBV replication in a cell culture model.
-
Cell Line: An HBV-producing human hepatoma cell line, such as HepG2.2.15, is used. These cells are stably transfected with the HBV genome and continuously produce viral particles.
-
Cell Seeding and Treatment: The cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound.
-
Incubation: The treated cells are incubated for a period of several days (e.g., 6-8 days), with the medium and compound being refreshed periodically.
-
Quantification of Viral DNA: After the incubation period, the cell culture supernatant is collected, and the amount of extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is performed to assess the toxicity of the test compound on the host cells.
-
Cell Treatment: The same cell line used in the antiviral assay (e.g., HepG2.2.15) is treated with the same range of concentrations of the test compound.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells.
-
Formazan (B1609692) Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. A high CC50 value indicates low cytotoxicity.
Conclusion
This compound and other HAP compounds represent a promising new class of anti-HBV drugs with a mechanism of action distinct from currently approved therapies. By targeting the viral capsid assembly, they offer a novel strategy to combat HBV infection. The comparative data presented in this guide highlight the high in vitro potency of this compound and its analogs. Further clinical investigation, such as the ongoing trials with the derivative GLS4, will be crucial in determining their long-term efficacy, resistance profile, and role in the future of HBV treatment. This guide provides a foundational understanding for researchers to contextualize and evaluate the potential of this innovative therapeutic approach.
References
- 1. dna-technology.com [dna-technology.com]
- 2. Induction of hepatitis B core protein aggregation targeting an unconventional binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Host-regulated Hepatitis B Virus Capsid Assembly in a Mammalian Cell-free System [bio-protocol.org]
- 5. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]
Navigating the Complexities of BACE1 Inhibition: A Comparative Guide to Experimental Reproducibility
For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease therapeutics has been a challenging journey. A key target in this endeavor has been the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's. This guide provides a comparative overview of BACE1 inhibitors, with a focus on experimental reproducibility, data from key compounds, and detailed protocols to aid in the design and evaluation of future studies.
The BACE1 Signaling Pathway: A Prime Target for Alzheimer's Therapy
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves the amyloid precursor protein (APP), initiating a sequence of events that leads to the generation of Aβ peptides. These peptides, particularly Aβ42, are prone to aggregation and the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[1] By inhibiting BACE1, the production of all Aβ species is reduced, offering a potential therapeutic strategy to slow or prevent the progression of the disease.[1][2]
Caption: The amyloidogenic pathway initiated by BACE1 cleavage of APP.
Comparative Efficacy of BACE1 Inhibitors in Preclinical Models
The primary measure of efficacy for BACE1 inhibitors in preclinical studies is the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[3] The following tables summarize the reported Aβ reduction for several prominent BACE1 inhibitors that have undergone significant investigation.
Table 1: Verubecestat (MK-8931) - Preclinical Aβ Reduction [3]
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction |
| Rat | Brain Cortex | 10, 30, 100 mg/kg (chronic) | Maintained significant reduction |
| Rat | CSF | 10, 30, 100 mg/kg (chronic) | >80% reduction of Aβ40 |
| Cynomolgus Monkey | Brain Cortex | 10, 30, 100 mg/kg (9 months) | >80% reduction of Aβ40 and sAPPβ |
| Cynomolgus Monkey | CSF | 3, 10 mg/kg (single dose) | Significant reduction of Aβ40 and sAPPβ |
| Cynomolgus Monkey | CSF | 10, 30, 100 mg/kg (9 months) | >80% reduction of Aβ40, Aβ42, and sAPPβ |
Table 2: Atabecestat (JNJ-54861911) - Preclinical Aβ Reduction
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction |
| Rat | Brain | 15.4 mg/kg (single dose) | 89.3% reduction in Aβ40 (at highest dose) |
| Rat | Brain & CSF | 15.4 mg/kg (single dose) | ~50% reduction in Aβ40 at 24h |
| APP-transgenic Mice | Brain | 4, 40 mg/kg/day (6 months) | Reduced Aβ deposition |
Table 3: Comparative In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | BACE1 Ki (nM) | BACE2 Ki (nM) | Cathepsin D Ki (nM) | BACE2/BACE1 Selectivity Ratio |
| Verubecestat (MK-8931) | 2.2 (h), 3.4 (m) | 0.34 (h) | >100,000 | 0.15 (more potent on BACE2) |
| Umibecestat (CNP520) | 11 (h), 10 (m) | 30 (h) | 205,000 | 2.7 |
| Atabecestat (JNJ-54861911) | 9.8 (h) | - | - | - |
(h) = human, (m) = mouse
Reproducible Experimental Protocols
To ensure the reproducibility of experiments investigating BACE1 inhibitors, detailed and standardized protocols are essential.
BACE1 Enzyme Inhibition Assay
This in vitro assay determines the potency of a compound in directly inhibiting the enzymatic activity of BACE1.
Principle: Recombinant human BACE1 enzyme is incubated with a fluorogenic substrate derived from the APP sequence. Cleavage of the substrate by BACE1 releases a fluorophore, leading to an increase in fluorescence that is measured over time.
Methodology:
-
Reagents: Recombinant human BACE1, fluorogenic BACE1 substrate, assay buffer, test compound (inhibitor), and a known BACE1 inhibitor as a positive control.
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the BACE1 enzyme and substrate mixture.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Measure fluorescence intensity at regular intervals using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Cell-Based BACE1 Inhibition Assay
This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, providing insights into cell permeability and target engagement.
Principle: Cells overexpressing human APP are treated with the test compound. The amount of secreted Aβ peptides in the cell culture supernatant is then quantified to determine the extent of BACE1 inhibition.
Methodology:
-
Cell Line: A stable cell line overexpressing human APP (e.g., HEK293-APP).
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: Normalize the Aβ levels to the vehicle control. Plot the percent inhibition of Aβ secretion versus the logarithm of the inhibitor concentration to determine the EC50 value.
Caption: Workflow for a cell-based BACE1 inhibition assay.
Challenges and Future Directions
Despite promising preclinical data demonstrating robust Aβ reduction, the clinical development of BACE1 inhibitors has been challenging. Many compounds have failed in late-stage clinical trials due to a lack of cognitive efficacy or mechanism-based side effects. These adverse events are thought to be related to the inhibition of other BACE1 substrates or the inhibition of the homologous enzyme BACE2.
Future research in this area should focus on developing more selective BACE1 inhibitors that specifically target the cleavage of APP while sparing other substrates. Additionally, a deeper understanding of the physiological roles of BACE1 and BACE2 is crucial to mitigate potential on-target toxicities. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in the ongoing effort to develop safe and effective treatments for Alzheimer's disease.
References
Benchmarking BAY39-5493 and its Derivatives Against Standard Hepatitis B Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-Hepatitis B Virus (HBV) compound BAY39-5493 and its derivatives, against established standard-of-care treatments for chronic Hepatitis B. The information is intended to offer a clear, data-driven overview for research and development professionals.
This compound belongs to a class of compounds known as heteroaryldihydropyrimidines (HAPs). These molecules represent a distinct class of non-nucleosidic inhibitors that function as capsid assembly modulators. Unlike traditional nucleoside/nucleotide analogs (NAs) that target the viral polymerase, HAPs disrupt the HBV lifecycle by inducing aberrant assembly of the viral capsid, which can lead to the degradation of the viral core protein. This novel mechanism of action holds promise for overcoming challenges associated with current therapies, such as the development of drug resistance.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available data comparing the efficacy of this compound's derivative, GLS4, and its analog, BAY 41-4109, with standard HBV treatments like lamivudine (B182088) and entecavir.
| Compound | Assay System | Parameter | Value | Comparator | Comparator Value | Reference |
| GLS4 | HepAD38 cells | EC50 (HBV DNA reduction) | Not explicitly stated, but more potent than BAY 41-4109 and lamivudine at ≥25 nM | Lamivudine | Less potent than GLS4 at ≥25 nM | [1] |
| BAY 41-4109 | HepAD38 cells | EC50 (HBV DNA reduction) | Similar potency to lamivudine, less potent than GLS4 at ≥25 nM | Lamivudine | Similar potency to BAY 41-4109 | [1] |
| GLS4 derivative (Compound 4r) | In vitro anti-HBV activity | EC50 | 0.20 ± 0.00 μM | Lamivudine | 0.37 ± 0.04 μM | [2] |
| GLS4 derivative (Compound II-1) | In vitro anti-HBV DNA replication | IC50 | 0.35 ± 0.04 μM | Lamivudine | - | [3] |
| Treatment Group (28-day course) | Mean Decline in HBV DNA (log10 IU/mL) | Mean Decline in HBsAg (log10 IU/mL) | Mean Decline in pgRNA (log10 copies/mL) | Reference |
| GLS4 (120 mg) + Ritonavir (100 mg) | -1.42 | -0.06 | -0.75 | [4][5] |
| GLS4 (240 mg) + Ritonavir (100 mg) | -2.13 | -0.14 | -1.78 | [4][5] |
| Entecavir | -3.5 | -0.33 | -0.96 | [4][5] |
Mechanism of Action: A Visual Comparison
The signaling pathway below illustrates the lifecycle of the Hepatitis B Virus and highlights the distinct points of intervention for standard nucleoside analogs and the novel capsid assembly modulators like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of anti-HBV compounds.
In Vitro Antiviral Assays
1. Cell Lines:
-
HepG2.2.15 Cells: A human hepatoblastoma cell line that is stably transfected with the HBV genome. These cells constitutively produce mature HBV virions, making them a widely used model for screening antiviral compounds that target the later stages of the viral life cycle.[6][7]
-
HepAD38 Cells: A tetracycline-inducible HBV expression cell line. HBV replication can be turned on or off by the addition or removal of tetracycline, providing a controlled system for studying viral replication.[8]
2. General Assay Workflow:
-
Cell Seeding: Cells are plated in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., lamivudine).
-
Incubation: Cells are incubated for a defined period (e.g., 7 days), with daily media and drug changes.
-
Endpoint Analysis:
-
HBV DNA Quantification: Extracellular HBV DNA from the cell culture supernatant is quantified using real-time PCR. This is a primary measure of antiviral efficacy.[8][9]
-
Antigen Quantification: Levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant are measured by ELISA.[7][9]
-
Cytotoxicity Assay: A concurrent assay, such as the MTT assay, is performed to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).[9]
-
References
- 1. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel heteroaryldihydropyrimidine derivatives as non-nucleoside hepatitis B virus inhibitors by exploring the solvent-exposed region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
The YAP/TAZ Pathway Inhibitor BAY-593: A Comparative Review of its Therapeutic Potential in Oncology
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies on BAY-593, a potent inhibitor of the YAP/TAZ signaling pathway, reveals its significant therapeutic potential in oncology. This guide provides a comparative analysis of BAY-593 with other emerging and established inhibitors targeting the Hippo-YAP/TAZ pathway, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its standing in the competitive landscape of cancer therapeutics.
BAY-593 has demonstrated robust anti-tumor activity in various cancer models by targeting Geranylgeranyltransferase I (GGTase-I), leading to the inhibition of Rho GTPase activation and subsequent suppression of the oncogenic YAP/TAZ signaling cascade. This guide delves into the quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the complex biological interactions and experimental workflows.
Comparative Analysis of In Vitro Efficacy
The in vitro potency of BAY-593 has been evaluated across multiple cancer cell lines, demonstrating significant anti-proliferative effects. A comparison with other YAP/TAZ pathway inhibitors highlights its competitive profile.
| Compound | Target | Cell Line | IC50 (nM) |
| BAY-593 | GGTase-I | HT-1080 (Fibrosarcoma) | 38 |
| MDA-MB-231 (Breast Cancer) | 564 | ||
| Verteporfin | YAP-TEAD Interaction | Multiple GBM cell lines | (Data not consistently reported as IC50) |
| Celastrol | YAP-TEAD Interaction | H1299 (Lung Cancer) | ~5000 (for 88% growth reduction) |
| MDA-MB-231 (Breast Cancer) | (Qualitative inhibition reported)[1] | ||
| Dasatinib | Src Kinase (indirectly affects YAP) | Renal Cell Carcinoma cell lines | (Potent inhibition of viability reported) |
| Pazopanib | VEGFR, PDGFR (indirectly affects YAP) | Breast Cancer cell lines | (Inhibition of nuclear localization reported)[2] |
In Vivo Efficacy in Preclinical Models
In vivo studies are crucial for validating the therapeutic potential of any new compound. BAY-593 has shown promising results in animal models of cancer.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| BAY-593 | MDA-MB-231 Xenograft | 5 or 10 mg/kg, p.o., daily | Significant tumor growth reduction |
| VT3989 | NF2-deficient Mesothelioma Xenograft | 3 mg/kg, p.o., daily | Activity observed |
| IK-930 | Hippo-altered Xenograft Models | Not specified | Antitumor activity demonstrated[3] |
| Verteporfin | Glioblastoma Xenograft | Not specified | Significant survival benefit[4] |
| Pazopanib | Sarcoma Xenograft | 100 mg/kg, p.o., twice daily | Growth delay observed[5] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the process of its validation, the following diagrams illustrate the YAP/TAZ signaling pathway and a typical experimental workflow for evaluating a YAP/TAZ inhibitor.
Caption: The Hippo-YAP/TAZ signaling pathway and the point of intervention for BAY-593.
Caption: A generalized workflow for the preclinical validation of a YAP/TAZ inhibitor.
Experimental Protocols
A detailed understanding of the methodologies is essential for the critical evaluation of the presented data.
In Vitro Proliferation Assay (Example)
-
Cell Lines: HT-1080 fibrosarcoma and MDA-MB-231 breast cancer cells.
-
Seeding Density: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours of incubation, cells are treated with serial dilutions of BAY-593 or a vehicle control.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study (Example)
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: BAY-593 is administered orally (p.o.) once or twice daily at specified doses (e.g., 5 or 10 mg/kg). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).
Logical Comparison of YAP/TAZ Inhibitors
The development of inhibitors targeting the YAP/TAZ pathway is a rapidly evolving field. The choice of an optimal therapeutic candidate depends on various factors.
Caption: Key decision-making factors for comparing YAP/TAZ pathway inhibitors.
Conclusion
BAY-593 emerges as a promising preclinical candidate for the treatment of cancers with a dependency on the YAP/TAZ signaling pathway. Its distinct mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy warrant further investigation. This comparative guide provides a framework for understanding the current landscape of YAP/TAZ inhibitors and positions BAY-593 as a noteworthy contender in the ongoing effort to develop novel cancer therapies. Further studies, including comprehensive toxicity profiling and investigation in a broader range of cancer models, will be critical in advancing BAY-593 towards clinical development.
References
- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling BAY39-5493
For researchers and scientists at the forefront of drug development, particularly those working with potent compounds like the hepatitis B virus (HBV) inhibitor BAY39-5493, ensuring stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for mitigating risks and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, non-nucleoside inhibitor of HBV replication.[1] While a specific Safety Data Sheet (SDS) with detailed handling procedures for this compound is not publicly available, its classification as a potent pharmaceutical compound necessitates rigorous handling protocols to prevent inhalation, ingestion, and dermal exposure. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for potent compounds.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Dispensing (Powder) | Chemical Fume Hood or Glove Box | Double Nitrile Gloves | Safety Goggles and Face Shield | NIOSH-approved Respirator (e.g., N95 or higher) | Disposable Gown or Lab Coat |
| Solution Preparation | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | As needed, based on risk assessment | Lab Coat |
| General Laboratory Handling | Well-ventilated area | Nitrile Gloves | Safety Glasses | Not generally required | Lab Coat |
Note: The selection of PPE should always be guided by a site-specific risk assessment.
Operational Plan: Step-by-Step Handling Protocol
A structured workflow is essential to minimize exposure and ensure procedural consistency.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.
-
Equipment and Reagents: Ensure all necessary equipment (e.g., spatulas, weigh paper, vials) and reagents are prepared and readily accessible within the designated area before commencing work.
-
Waste Containers: Have clearly labeled hazardous waste containers ready for the disposal of contaminated materials.
Handling
-
Donning PPE: Put on the appropriate PPE as specified in the table above before entering the designated handling area.
-
Manipulation of Solids: When handling the solid form of this compound, perform all manipulations within a certified chemical fume hood or glove box to minimize the risk of inhalation. Use appropriate tools to handle the powder and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Post-Handling
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
-
Waste Disposal: Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
As a potent pharmaceutical compound, waste generated from handling this compound should be treated as cytotoxic waste. Proper segregation and disposal are crucial to prevent environmental contamination and ensure the safety of all personnel.
Waste Segregation and Collection
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".
-
Solid Waste: Contaminated solid waste, including gloves, gowns, weigh paper, and other disposable materials, should be placed in a clearly labeled, leak-proof container lined with a distinctive colored bag (often yellow or purple) designated for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a sealed, labeled, and compatible waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Final Disposal
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.
Caption: Disposal plan for this compound cytotoxic waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
